Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid
Description
BenchChem offers high-quality Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-phenylmethoxypropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-9-13(14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHSAIMUACRCDK-CYBMUJFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(COCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H](COCC1=CC=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719287 | |
| Record name | (2R)-2-[(Benzyloxy)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1287146-61-5 | |
| Record name | (2R)-2-[(Benzyloxy)methyl]-3-[(tert-butoxycarbonyl)amino]propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60719287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(R)-3-Boc-amino-2-(benzyloxymethyl)propionic acid CAS number
An In-Depth Technical Guide to (R)-3-Boc-amino-2-(benzyloxymethyl)propionic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-3-Boc-amino-2-(benzyloxymethyl)propionic acid is a chiral, non-proteinogenic amino acid derivative that has emerged as a critical building block in medicinal chemistry and peptide synthesis. Its unique trifunctional structure, featuring a carboxylic acid, a Boc-protected amine, and a benzyl-protected hydroxymethyl side chain, offers significant synthetic versatility. This guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic workflow, analytical characterization methods, and its diverse applications in modern drug discovery, including the design of enzyme inhibitors, receptor ligands, and novel peptide architectures.
Core Physicochemical & Structural Properties
(R)-3-Boc-amino-2-(benzyloxymethyl)propionic acid, identified by CAS Number 1287146-61-5 , is a white solid at room temperature.[1] The strategic placement of the tert-butyloxycarbonyl (Boc) and benzyl protecting groups is central to its utility. The Boc group provides robust, acid-labile protection for the amine, preventing unwanted side reactions during peptide coupling while allowing for selective deprotection under mild acidic conditions.[] The benzyl ether on the side chain offers stable protection for the hydroxyl group, which is readily removable via catalytic hydrogenolysis. This orthogonal protection scheme allows for precise, sequential modifications at different points of the molecule.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1287146-61-5 | [1][3] |
| Molecular Formula | C₁₆H₂₃NO₅ | [1][4] |
| Molecular Weight | 309.36 g/mol | [1][4] |
| Appearance | White solid | [1] |
| Purity | ≥ 99.5% (by HPLC) | [1] |
| Optical Rotation | [α]D²⁵ = -9 ± 1° (c=1 in Chloroform) | [1] |
| Storage Conditions | 2 - 8 °C | [1][4] |
| MDL Number | MFCD17012674 | [1] |
| PubChem ID | 53397700 |[1] |
Synthesis and Purification Workflow
The synthesis of (R)-3-Boc-amino-2-(benzyloxymethyl)propionic acid is a multi-step process requiring precise stereochemical control. While proprietary specifics may vary, a general and logical synthetic pathway can be conceptualized starting from a suitable chiral precursor. The following workflow illustrates a plausible synthetic strategy.
Causality in Experimental Design: The choice of starting material, such as an appropriate D-serine derivative, is critical to establish the desired (R)-stereochemistry at the α-carbon. The protection strategy is designed for orthogonality; the Boc group is stable to the conditions required for benzylation and subsequent ester hydrolysis, and the benzyl group is stable to the acidic conditions used for Boc removal, allowing for selective manipulation.
Sources
Technical Whitepaper: Solubility Profile and Handling of Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid
Executive Summary
Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid (CAS: 1287146-61-5) is a critical chiral building block employed in the synthesis of
The solubility profile of this molecule is governed by a competitive interplay between its polar carboxylic acid head group and its significant lipophilic domains (the tert-butyloxycarbonyl protecting group and the benzyloxymethyl side chain). Understanding this profile is essential for optimizing Solid Phase Peptide Synthesis (SPPS) coupling efficiency and purification yields.
This guide provides a definitive solubility matrix, mechanistic insights into solvent interactions, and validated protocols for handling this compound in drug discovery workflows.
Physicochemical Characterization
Before addressing solvent compatibility, it is necessary to deconstruct the molecular features driving solubility.[2]
| Feature | Chemical Moiety | Polarity Contribution | Solubility Impact |
| Backbone | Propanoic Acid (C3) | Polar / H-bond Donor | Promotes solubility in alcohols/DMSO; reduces solubility in non-polar alkanes. |
| N-Terminus | Boc (tert-butyloxycarbonyl) | Lipophilic | Drastically increases solubility in organic solvents (DCM, EtOAc); eliminates zwitterionic character. |
| Side Chain | Benzyloxymethyl (Bn-O-CH2-) | Lipophilic / Aromatic | Enhances solubility in chlorinated solvents and aromatics; reduces water solubility. |
| Chirality | (R)-Enantiomer | N/A | Enantiomeric purity does not significantly alter solubility compared to the (S)-form in achiral solvents. |
Molecular Weight: 309.36 g/mol Predicted LogP: ~2.5 – 3.0 (Lipophilic) pKa (COOH): ~4.5 (Weakly acidic)
Solvent Compatibility Matrix
The following data categorizes solvents based on their utility for specific experimental phases: Synthesis (Coupling) , Purification (Workup) , and Precipitation (Anti-solvent) .
Solubility Tier List
| Solvent Class | Representative Solvents | Solubility Rating | Application Context |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent (>100 mg/mL) | Primary choice for dissolution prior to coupling. Excellent solvation of the lipophilic Boc/Benzyl groups. |
| Polar Aprotic | DMF, DMSO, NMP | Excellent (>100 mg/mL) | Standard for SPPS. Essential for dissolving the amino acid while swelling resin (e.g., Wang, Rink Amide). |
| Esters | Ethyl Acetate (EtOAc) | Good (>50 mg/mL) | Preferred for Workup. Used to extract the product from acidified aqueous phases. |
| Ethers | THF, Dioxane, Diethyl Ether | Good to Moderate | THF is excellent; Diethyl Ether is moderate (often used to wash precipitates). |
| Alcohols | Methanol, Ethanol, IPA | Good | Soluble, but avoid during coupling reactions to prevent side-reaction esterification. |
| Hydrocarbons | Hexanes, Heptane, Pentane | Insoluble | Anti-solvent. Used to precipitate the product from concentrated EtOAc or DCM solutions. |
| Aqueous | Water, PBS | Insoluble | Insoluble at neutral/acidic pH. Soluble only at high pH (as carboxylate salt), but this risks base-catalyzed side reactions. |
Mechanistic Insight
The Boc and Benzyloxymethyl groups act as "lipophilic anchors." While the carboxylic acid can form hydrogen bonds, the bulky hydrophobic regions dominate the solvation thermodynamics.
-
Why DCM works: DCM interacts favorably with the aromatic benzyl ring (pi-interactions) and the Boc group, overcoming the lattice energy of the solid.
-
Why Hexane fails: Hexane lacks the dipole moment necessary to interact with the carbamate (Boc) and ether oxygens, leading to phase separation.
Experimental Protocols
Protocol A: Saturation Shake-Flask Method (Solubility Validation)
Use this protocol to determine exact solubility limits for a specific lot or solvent batch.
-
Preparation: Weigh 20 mg of Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid into a 2 mL HPLC vial.
-
Solvent Addition: Add 100 µL of the target solvent (e.g., DCM).
-
Agitation: Vortex for 30 seconds.
-
Observation: If clear, solubility > 200 mg/mL.
-
If solid remains:[3] Add solvent in 100 µL increments, vortexing between additions, until clear.
-
-
Quantification: Calculate solubility (
) using:
Protocol B: Recrystallization (Purification)
Use this to purify the compound if it degrades or contains impurities.
-
Dissolution: Dissolve the crude solid in the minimum amount of Ethyl Acetate at warm temperature (approx. 40°C). Do not boil (Boc is thermally sensitive).
-
Precipitation: Slowly add Hexanes (dropwise) to the warm solution until a slight turbidity (cloudiness) persists.
-
Crystallization: Allow the solution to cool to room temperature, then place in a refrigerator (4°C) for 4–12 hours.
-
Collection: Filter the white precipitate and wash with cold Hexane/EtOAc (9:1).
Workflow Visualization
Solvent Selection Decision Tree
The following diagram guides the researcher in selecting the correct solvent based on the intended application (Coupling vs. Purification).
Figure 1: Decision tree for solvent selection based on experimental intent.
Dissolution & Handling Workflow
Standard operating procedure for preparing stock solutions for peptide synthesis.
Figure 2: Step-by-step dissolution workflow for SPPS preparation.
Stability and Storage Considerations
-
Acid Sensitivity: The Boc group is acid-labile. Do not dissolve this compound in solvents containing trace acids (e.g., old Chloroform which may contain HCl, or unbuffered acetic acid) unless deprotection is intended.
-
Hygroscopicity: While the solid is relatively stable, solutions in DMF or DMSO are hygroscopic. Water absorption can lead to hydrolysis of activated esters during coupling. Recommendation: Use anhydrous solvents and store solutions under nitrogen/argon.
-
Temperature: Store the lyophilized powder at -20°C . Solutions should be used immediately or stored at 4°C for no more than 24 hours.
References
-
Chem-Impex International. "Boc-(R)-3-amino-2-(benzyloxymethyl)propionic acid - Product Data." Chem-Impex Catalog. Accessed October 2023. Link
-
Bachem. "Peptide Solubility Guidelines." Bachem Technical Library, 2021. Link
-
MedChemExpress. "(S)-3-Benzyloxycarbonylamino-2-(Boc-amino)propionic acid Solubility Data." MCE Product Database. Link
-
Sigma-Aldrich. "Solubility Guidelines for Peptides and Amino Acid Derivatives." MilliporeSigma Technical Guides. Link
-
National Institutes of Health (NIH). "Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group." PubMed Central. Link
Sources
synthesis and characterization of Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid
An In-depth Technical Guide to the Synthesis and Characterization of Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic Acid
Introduction: The Strategic Importance of a Chiral Building Block
In the landscape of modern drug discovery and peptide chemistry, the precise control of molecular architecture is paramount. Chiral β-amino acids, in particular, are foundational components in the design of peptidomimetics, enzyme inhibitors, and various therapeutic agents. Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid is a highly valuable, non-proteinogenic amino acid derivative. Its structure incorporates three key features that make it a versatile tool for medicinal chemists:
-
Defined Stereochemistry: The (R)-configuration at the α-carbon is critical for specific molecular recognition and biological activity.
-
Orthogonal Protection: The amine is protected by an acid-labile tert-butyloxycarbonyl (Boc) group, while the hydroxyl moiety is masked by a stable benzyl (Bn) ether. This orthogonality allows for selective deprotection and sequential modification at different sites of the molecule.[1][2]
-
Enhanced Stability and Solubility: The protecting groups increase the compound's stability under various reaction conditions and improve its solubility in common organic solvents, facilitating its use in synthetic workflows.[3][4]
This guide provides a comprehensive overview of a reliable synthetic route to this compound, detailing the strategic rationale behind the chosen methodology and the analytical techniques required for its complete characterization.
Synthetic Strategy and Rationale
The synthesis of a stereochemically pure, multi-functionalized molecule requires a robust strategy that begins with an accessible chiral precursor and employs protecting groups that are stable under reaction conditions but can be removed selectively.
Retrosynthetic Analysis
Our target molecule can be conceptually disconnected to reveal a logical starting material. The carboxylic acid can be formed from the hydrolysis of a corresponding ester. The benzyl ether can be installed via Williamson ether synthesis on a free hydroxyl group. The Boc-protected amine points towards a reaction with di-tert-butyl dicarbonate. This logic leads back to a simple, enantiomerically pure starting material: (R)-serine, more commonly known as D-serine.
The Forward Synthesis: A Step-by-Step Rationale
The chosen synthetic pathway is designed to be efficient and scalable, minimizing side reactions and preserving the critical stereocenter.
-
Amine Protection: The synthesis commences with the protection of the primary amine of D-serine using di-tert-butyl dicarbonate (Boc₂O). The Boc group is ideal for this role; it is stable to a wide range of non-acidic conditions, including the basic conditions required for the subsequent benzylation step, but can be easily removed with mild acid (e.g., TFA) when required.[]
-
Carboxyl Esterification: The carboxylic acid is temporarily converted to a methyl ester. This step is crucial. Attempting to benzylate the hydroxyl group in the presence of a free carboxylic acid would lead to competitive O-benzylation of the carboxylate and potential ester formation, reducing the yield of the desired product. Thionyl chloride in methanol provides a straightforward method for this transformation.[6]
-
Hydroxyl Protection (Benzylation): The key benzylation step is performed under basic conditions, typically using sodium hydride (NaH) to deprotonate the hydroxyl group, followed by quenching with benzyl bromide (BnBr). This Williamson ether synthesis is a classic and reliable method for forming benzyl ethers.[7] The benzyl group is exceptionally stable and is orthogonal to the Boc group, as it is typically removed via catalytic hydrogenolysis.
-
Ester Hydrolysis (Saponification): The final step is the saponification of the methyl ester to reveal the free carboxylic acid. This is achieved under mild basic conditions using lithium hydroxide (LiOH) in a mixture of THF and water. This method is highly effective and minimizes the risk of racemization or cleavage of the protecting groups.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol 1: Synthesis of Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic Acid
Step 1: Synthesis of N-Boc-D-serine
-
Dissolve D-serine (1 equiv.) in a 1:1 mixture of 1,4-dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2.5 equiv.) and stir until dissolved.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in dioxane dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Cool the remaining aqueous solution to 0 °C and acidify to pH 2-3 with a cold 1 M HCl solution.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield N-Boc-D-serine as a white solid, which can be used without further purification.
Step 2: Synthesis of N-Boc-D-serine Methyl Ester
-
Suspend N-Boc-D-serine (1 equiv.) in anhydrous methanol (MeOH) at 0 °C.
-
Add thionyl chloride (SOCl₂, 1.2 equiv.) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate to give the methyl ester as a clear oil.
Step 3: Synthesis of N-Boc-O-benzyl-D-serine Methyl Ester
-
Dissolve N-Boc-D-serine methyl ester (1 equiv.) in anhydrous tetrahydrofuran (THF) and cool to 0 °C under an inert atmosphere (N₂ or Ar).
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv.) portion-wise.
-
Stir the suspension at 0 °C for 30 minutes.
-
Add benzyl bromide (BnBr, 1.3 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3x).
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the benzylated product.
Step 4: Synthesis of Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic Acid
-
Dissolve the purified N-Boc-O-benzyl-D-serine methyl ester (1 equiv.) in a 3:1 mixture of THF and water.
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 equiv.).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.
-
Extract the final product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to yield the final product as a white solid or viscous oil.
Characterization: A Self-Validating System
Confirmation of the final product's identity, purity, and stereochemical integrity is achieved through a combination of spectroscopic and chromatographic techniques. Each method provides a piece of the puzzle, and together they form a self-validating confirmation of the target structure.
| Parameter | Technique | Expected Result |
| Identity | ¹H NMR | Signals corresponding to Boc (~1.4 ppm, 9H, s), benzyl (7.2-7.4 ppm, 5H, m; ~4.5 ppm, 2H, s), and the propanoic acid backbone protons. |
| Identity | ¹³C NMR | Resonances for Boc (C(CH₃)₃ and C=O), benzyl (aromatic and CH₂), and the Cα, Cβ, and COOH carbons of the amino acid. |
| Molecular Weight | ESI-MS | A peak corresponding to the [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ion, confirming the molecular weight of 309.36 g/mol .[8] |
| Purity | HPLC | A single major peak in the chromatogram. |
| Enantiomeric Purity | Chiral HPLC | Analysis on a suitable chiral stationary phase (e.g., polysaccharide-based) should show high enantiomeric excess (>98% ee).[9][10] |
Protocol 2: Chiral HPLC Analysis
The goal of this analysis is to confirm the enantiomeric purity of the final product, ensuring that the (R)-configuration has been maintained throughout the synthesis.
-
Column: A polysaccharide-based chiral stationary phase (CSP), such as a Lux Cellulose or Chiralpak column, is often effective for separating enantiomers of N-protected amino acids.[11]
-
Mobile Phase: A typical mobile phase would be a mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol), often with a small amount of an acidic modifier like trifluoroacetic acid (TFA) to improve peak shape.
-
Sample Preparation: Prepare a dilute solution of the final product in the mobile phase.
-
Analysis: Inject the sample and monitor the elution profile using a UV detector (typically around 210-220 nm). The retention times of the (R) and (S) enantiomers will differ, allowing for their separation and quantification. A sample of the racemic compound, if available, should be run to identify the retention times of both enantiomers.
Conclusion
The synthesis of Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid from D-serine is a robust and logical process that leverages the principles of orthogonal protecting group chemistry to achieve a high-value chiral building block. The four-step sequence of Boc protection, esterification, benzylation, and saponification is a field-proven method for accessing this type of derivative. Rigorous characterization using NMR, mass spectrometry, and, most critically, chiral HPLC, is essential to validate the successful synthesis and ensure the material is suitable for its intended applications in pharmaceutical and chemical research.
References
-
Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]
-
Molbase. Synthesis of (b) (R)-3-Amino-2-[[(benzyloxy)carbonyl]amino]propanoic acid. [Link]
-
National Center for Biotechnology Information. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate. PubChem. [Link]
-
Zhao, H., Li, J.W. and Wu, F. (2026) Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. American Journal of Analytical Chemistry, 17, 1-8. [Link]
- Google Patents. CN105130879A - Preparation method of (R)-3-Boc-aminopiperidine.
-
ResearchGate. Stereoselective Synthesis and Application of β‐Amino Ketones. [Link]
- Google Patents. WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid.
-
Organic Chemistry Portal. β-Amino Acid synthesis by C-C coupling. [Link]
-
MDPI. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
-
National Center for Biotechnology Information. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. PubChem. [Link]
-
National Center for Biotechnology Information. (2R,3S)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid. PubChem. [Link]
- Google Patents.
-
ACS Publications. Direct Synthesis of β-Hydroxy-α-amino Acids via Diastereoselective Decarboxylative Aldol Reaction. Organic Letters. [Link]
-
Scientific Research Publishing. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine. [Link]
-
Beilstein Journal of Organic Chemistry. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
-
ChemRxiv. Diastereoselective Synthesis of β-Branched α-Amino Acids via Bio-catalytic Dynamic Kinetic Resolution. [Link]
-
National Center for Biotechnology Information. Stereoselective Synthesis of β-Branched Aromatic α-Amino Acids via Biocatalytic Dynamic Kinetic Resolution. [Link]
-
National Center for Biotechnology Information. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
-
ResearchGate. Synthesis routes for 3-hydroxypropionic acid from renewable sources. [Link]
- Google Patents.
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- 1. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 6. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (2R,3S)-3-(benzyloxy)-2-{[(tert-butoxy)carbonyl]amino}butanoic acid | C16H23NO5 | CID 6992573 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Development of a Reversed-Phase Chiral HPLC Method for Concurrent Chiral, Achiral, Assay, and Identification Analysis of Boc-L-Valine [scirp.org]
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- 11. scirp.org [scirp.org]
Chiral Building Blocks for Peptidomimetics: A Technical Guide to Design, Synthesis, and Validation
Topic: Exploring Chiral Building Blocks for Peptidomimetics Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Chirality Imperative in Peptidomimetics
Native peptides possess high potency and specificity but suffer from poor pharmacokinetic (PK) profiles, primarily due to rapid proteolytic degradation and low membrane permeability. Peptidomimetics—compounds that mimic the biological action of peptides while stripping away their liabilities—rely heavily on chiral building blocks to retain the precise 3D pharmacophore required for target binding.[1]
This guide moves beyond standard peptide synthesis, focusing on the selection, synthesis, and incorporation of non-canonical chiral modules (
Strategic Selection of Chiral Building Blocks
The choice of building block is not arbitrary; it is a function of the desired structural constraint and the biological barrier being addressed.
Classes of Chiral Modules
| Building Block Class | Structural Effect | Primary Utility | Causality/Mechanism |
| Restricts | Helix/Turn Stabilization | The steric clash of the | |
| Adds a methylene ( | Proteolytic Stability | Endogenous proteases do not recognize the | |
| Macrocyclic Scaffolds | Locks distal residues into proximity. | PPI Inhibition | Reduces conformational freedom, mimicking the "hot loops" found at protein-protein interfaces. |
| N-Methyl Amino Acids | Removes H-bond donor; restricts | Permeability & Stability | Eliminates solvation energy penalty for membrane crossing; prevents proteolytic cleavage by steric hindrance. |
Decision Framework for Scaffold Selection
The following logic flow illustrates how to select the appropriate chiral block based on the specific liability of the lead peptide.
Figure 1: Decision tree for selecting chiral building blocks based on physicochemical liabilities.
Synthetic Methodologies: Protocols & Causality
Synthesizing peptidomimetics requires deviations from standard Solid-Phase Peptide Synthesis (SPPS). The steric bulk of chiral building blocks often leads to incomplete coupling or racemization.
Protocol: Synthesis of Fmoc- -Amino Acids (Arndt-Eistert Homologation)
Objective: Convert a standard Fmoc-
Mechanism: This protocol uses the Wolff rearrangement of a diazoketone to extend the carbon chain while preserving the chiral center configuration.
Reagents:
-
Fmoc-
-amino acid -
Isobutyl chloroformate / N-methylmorpholine (NMM) (for mixed anhydride formation)
-
Diazomethane (generated in situ or solution) [Safety Critical]
-
Silver benzoate (catalyst)
Step-by-Step Workflow:
-
Activation (Mixed Anhydride Formation):
-
Dissolve Fmoc-
-AA (1.0 eq) in anhydrous THF at -15°C. -
Add NMM (1.1 eq) followed by isobutyl chloroformate (1.1 eq).
-
Why: We form the mixed anhydride because it is sufficiently reactive to be attacked by diazomethane but stable enough to minimize racemization at low temperatures.
-
-
Diazoketone Formation:
-
Filter the precipitated NMM
HCl salts (crucial to prevent interference). -
Add the filtrate to a solution of diazomethane in ether (Caution: Use blast shield, no ground glass joints) at 0°C.
-
Stir for 2 hours. Evaporate solvent to yield the
-diazoketone. -
Validation: Confirm characteristic diazo peak in IR (~2100 cm⁻¹).
-
-
Wolff Rearrangement:
-
Dissolve the diazoketone in THF/Water (9:1).
-
Add Silver Benzoate (0.1 eq) and sonicate or exclude light.
-
Mechanism: The Ag(I) catalyst promotes the loss of
, generating a carbene which rearranges to a ketene. Water attacks the ketene to form the -amino acid. -
Chirality Check: The migration of the R-group occurs with retention of configuration.
-
-
Purification:
-
Acid/Base extraction followed by recrystallization or flash chromatography.
-
Protocol: Solid-Phase Assembly of Sterically Hindered Mimetics
Challenge: Coupling
Optimized Protocol:
-
Resin Selection: Use 2-Chlorotrityl Chloride (2-CTC) resin .[3]
-
Causality: 2-CTC is extremely steric-sensitive; it minimizes the formation of diketopiperazines (DKP) (a common side reaction with N-alkylated or proline-like residues) during the cleavage of the first dipeptide.
-
-
Coupling Reagent: Use HATU or COMU with HOAt .
-
Ratio: 1:1:2 (AA : HATU : DIEA).
-
Why: The Aza-benzotriazole (HOAt) moiety enhances reactivity through a neighboring group effect (pyridine nitrogen) that stabilizes the activated ester, accelerating the reaction rate for hindered amines.
-
-
Microwave Assistance:
-
Heat to 75°C for 10 minutes (except for Cys/His to avoid racemization).
-
Why: Thermal energy overcomes the activation energy barrier imposed by the steric clash of the
-methyl group.
-
-
Monitoring:
-
Use the Chloranil Test instead of Kaiser Test.
-
Why: The Kaiser test detects primary amines; secondary amines (common in peptidomimetics) require Chloranil or Acetaldehyde/Chloranil for reliable detection.
-
Structural Characterization & Validation
Once synthesized, the peptidomimetic must be validated for both structural integrity and biological stability.
Proteolytic Stability Assay (Serum Half-Life)
This is the gold-standard assay to prove the utility of the chiral modification.
Protocol:
-
Preparation:
-
Prepare a 10 mM stock of the peptidomimetic in DMSO.
-
Thaw pooled human serum (or plasma) at 37°C.
-
-
Incubation:
-
Dilute peptide to 100
M in serum (final DMSO < 1%). -
Incubate at 37°C with gentle shaking.
-
Timepoints: 0, 15, 30, 60, 120, 240 min, and 24h.
-
-
Quenching & Extraction:
-
At each timepoint, remove 50
L aliquot. -
Add 200
L cold Acetonitrile (containing 0.1% Formic Acid) + Internal Standard. -
Why: ACN precipitates serum proteins (albumin), stopping enzymatic activity immediately.
-
-
Analysis:
-
Centrifuge (10,000g, 10 min).
-
Analyze supernatant via LC-MS/MS (MRM mode for highest sensitivity).
-
-
Calculation:
-
Plot
vs. Time. -
Slope
. Half-life .
-
Experimental Workflow Diagram
Figure 2: Workflow for determining proteolytic stability of peptidomimetics.
Comparative Data: Native vs. Chiral Mimetics
The following table summarizes the impact of introducing specific chiral building blocks into a model peptide sequence (e.g., a PPI inhibitor).
Table 1: Impact of Chiral Modifications on Stability and Structure
| Modification Type | Building Block Example | Structural Consequence | |
| Native Peptide | L-Alanine | ~15 min | Flexible, random coil or transient helix. |
| Aib ( | > 4 hours | Induces strong | |
| > 24 hours | Distorts helix pitch; complete resistance to chymotrypsin/trypsin at that site. | ||
| N-Methylation | N-Me-Ala | ~2 hours | Cis/Trans isomerism (tertiary amide); disrupts H-bonding network. |
Interpretation:
-
Aib is the superior choice when the biological target requires a helical conformation.
- -Amino acids are the superior choice when metabolic stability is the primary bottleneck, though they may alter binding affinity if the backbone H-bonds are critical for target recognition.
References
-
Solid-Phase Synthesis of Peptidomimetics : Focuses on strategies for heterocycle-based peptidomimetics and solid-phase methodologies.[4]
- Source: MDPI, "Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
-
-Peptide Synthesis & Properties : Detailed review of Arndt-Eistert homologation and the properties of
-amino acids.- Source: ETH Zürich, " -Peptidic Peptidomimetics"
-
Proteolytic Stability Protocols : Methodologies for testing peptide stability in blood and plasma.[5][6]
- Source: PLOS One, "Differential stability of therapeutic peptides with different proteolytic cleavage sites"
-
-Methyl Amino Acids : Conformational analysis and synthesis of constrained amino acids.
- Source: NIH/PubMed, "Designing amino acids to determine the local conform
-
Peptidomimetics in Drug Discovery: Overview of rational design and structure-activity rel
- Source: PMC, "Peptidomimetics, a synthetic tool of drug discovery"
Sources
- 1. nbinno.com [nbinno.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. jacsdirectory.com [jacsdirectory.com]
- 4. mdpi.com [mdpi.com]
- 5. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 6. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Cleavage of Benzyl Ether Protecting Groups in Peptide Synthesis
[1]
Executive Summary
The benzyl (Bzl) ether is the cornerstone of side-chain protection for Serine, Threonine, and Tyrosine in Boc-based Solid Phase Peptide Synthesis (SPPS) . Unlike the acid-labile tert-butyl groups used in Fmoc chemistry, benzyl ethers are exceptionally stable to trifluoroacetic acid (TFA), requiring strong acidolysis (HF or TFMSA) or catalytic hydrogenolysis for removal.
This guide provides high-fidelity protocols for the cleavage of benzyl ethers. It moves beyond basic recipes to explain the physicochemical necessity of the "Low-High" cleavage strategy, ensuring researchers can maximize yield while minimizing the three most common failure modes: alkylation of aromatic residues, methionine oxidation, and aspartimide formation.
Mechanistic Foundation: The Carbocation War
The cleavage of benzyl ethers is not a simple hydrolysis; it is a battle against carbocations.
The Mechanism
In strong acids (HF or TFMSA), the benzyl ether oxygen is protonated, leading to the cleavage of the C-O bond.
-
SN1 Pathway (High Acid): The bond breaks to form a free benzyl carbocation (
) and the free hydroxyl peptide. This is a potent electrophile. -
SN2 Pathway (Low Acid/High Nucleophile): A scavenger molecule attacks the benzyl group simultaneously as the bond breaks. This avoids the formation of the free carbocation.[1]
The Danger
If
-
Tyrosine: Forms 3-benzyl-tyrosine (difficult to separate).
-
Tryptophan: Forms
-benzyl-tryptophan. -
Methionine: Forms S-benzyl-methionine.
Core Directive: You must force the reaction toward the SN2 pathway or provide such a high concentration of scavengers that the
Decision Matrix: Selecting the Cleavage Method
Do not default to HF simply because it is "standard." Use this logic flow to determine the optimal method for your specific sequence.
Figure 1: Decision matrix for selecting the appropriate benzyl ether cleavage protocol based on peptide composition and laboratory capabilities.
Protocol 1: The "Tam" Low-High HF Method (Gold Standard)
Context: Developed by James Tam and R.B.[2] Merrifield, this method is the industry standard for minimizing side reactions [1]. It uses a two-stage approach to first remove protecting groups via an SN2 mechanism (Low HF) before removing stubborn groups via SN1 (High HF).[3][4]
Safety Critical: Anhydrous HF is lethal. It causes deep tissue necrosis and decalcification of bone.
-
Mandatory: Full face shield, heavy neoprene gloves, calcium gluconate gel on standby.
-
Equipment: Kel-F or PTFE (Teflon) vacuum line. NO GLASS.
Reagents
-
Dimethyl Sulfide (DMS): Acts as the SN2 nucleophile and reduces Met(O).
-
p-Cresol: Scavenger for benzyl cations.
-
p-Thiocresol: Essential if Trp(For) is present.
Step-by-Step Procedure
Stage A: Low HF (The "Soft" Cleavage)
Goal: Remove Bzl groups via SN2 mechanism and reduce Met(O).
-
Preparation: Place 0.5 g of dried peptide-resin into the Teflon reaction vessel.
-
Scavenger Addition: Add 1.0 mL p-cresol and 6.5 mL DMS . (If Trp(For) is present, replace p-cresol with 0.75 mL p-cresol + 0.25 mL p-thiocresol).
-
HF Condensation: Cool vessel to -78°C (Dry ice/acetone). Distill 2.5 mL of HF into the vessel.
-
Note: The ratio is HF:DMS:Scavenger (25:65:10).[4] This low HF concentration promotes SN2.
-
-
Reaction: Warm to 0°C (ice bath) and stir for 2 hours .
-
Evaporation: Evaporate HF and DMS under high vacuum at 0°C.
-
Wash: Wash the resin with EtOAc (to remove cleaved protecting groups and scavengers) and suction dry.[6] Do not wash with water yet; the peptide is still on the resin.
Stage B: High HF (The "Hard" Cleavage)
Goal: Cleave the peptide from the resin and remove Arg(Tos) or other stubborn groups.
-
Recharge: Add 1.0 mL p-cresol to the vessel containing the resin.[6][7]
-
HF Condensation: Distill 10 mL of HF (Standard ~90% HF concentration).
-
Reaction: Stir at 0°C for 45–60 minutes .
-
Evaporation: Evaporate HF completely under high vacuum.
-
Extraction:
-
Add cold diethyl ether to precipitate the peptide and extract scavengers.[7] Decant ether. Repeat 3x.
-
Extract the peptide from the resin using 10% Acetic Acid (or 50% Acetonitrile/Water if hydrophobic).
-
Lyophilize the aqueous extract.
-
Protocol 2: TFMSA Cleavage (The Benchtop Alternative)
Context: Trifluoromethanesulfonic acid (TFMSA) is a superacid that mimics HF conditions but has low volatility, allowing use in standard glassware [2]. It is ideal for labs lacking HF lines.
Pros: No special vacuum line needed. Cons: Harder to remove (non-volatile); requires precipitation.
Reagents
-
TFMSA (Handle in fume hood, extremely corrosive).
-
Thioanisole (Accelerator and scavenger).
-
EDT (Ethanedithiol) - Optional, for Trp protection.
Step-by-Step Procedure
-
Pre-swell: Place 200 mg peptide-resin in a round-bottom flask. Add 200 µL Thioanisole and 100 µL EDT .
-
Acidification: Add 2 mL TFA . Stir for 5–10 minutes to swell the resin and solvate the peptide.
-
Cleavage: Cool to 0°C. Slowly add 200 µL TFMSA dropwise.
-
Caution: Exothermic reaction.
-
-
Incubation: Warm to room temperature and stir for 90–120 minutes .
-
Precipitation:
-
Cool flask to 4°C.
-
Add cold diethyl ether (approx. 20 mL) to precipitate the peptide.
-
Centrifuge (3000 rpm, 5 min) and decant the ether (which contains the TFMSA and scavengers).
-
Repeat ether wash 3x.
-
-
Extraction: Dissolve the pellet in 10% Acetic Acid and lyophilize.
Protocol 3: Catalytic Hydrogenolysis
Context: Used primarily for solution-phase peptides or when total orthogonality is required (e.g., keeping a C-terminal ester intact while removing side chains).
Mechanism:
Protocol (Catalytic Transfer Hydrogenation)
Using cyclohexadiene is often superior to
-
Dissolution: Dissolve protected peptide in MeOH or DMF (10 mg/mL).
-
Catalyst: Add 10% Pd/C (equal weight to peptide).
-
Donor: Add 1,4-cyclohexadiene (10 equivalents).
-
Reaction: Stir at room temperature for 2–4 hours.
-
Monitor: Check HPLC. Benzyl groups cleave cleanly; Toluene is the byproduct.[8]
-
-
Workup: Filter through Celite to remove Pd/C. Evaporate solvent.
Scavenger Optimization & Troubleshooting
The choice of scavenger dictates the purity of the final product.
Scavenger Cocktail Table
| Scavenger | Role | Recommended Concentration | Target Side Reaction Prevented |
| p-Cresol | Primary Cation Trap | 5-10% (v/v) | Alkylation of Tyr, Trp. (Better than Anisole) |
| Dimethyl Sulfide (DMS) | Nucleophile / Reductant | 65% (in Low HF) | Reduces Met(O) to Met; promotes SN2 cleavage. |
| Thioanisole | Acidolysis Accelerator | 5-10% (v/v) | Accelerates cleavage in TFMSA; traps cations. |
| Ethanedithiol (EDT) | Thiol Scavenger | 2-5% (v/v) | Essential for Trp; prevents t-butyl cation attachment. |
| Pentamethylbenzene | Non-nucleophilic Trap | 1-2 eq | Specialized for highly sensitive Tyr(Bzl) cases [4]. |
Troubleshooting Guide (Self-Validating)
-
Problem: Peptide Mass is +90 Da.
-
Problem: Peptide Mass is +16 Da.
-
Diagnosis: Methionine oxidation (Met -> Met(O)).
-
Fix: Ensure DMS is present. Perform post-cleavage reduction with
/ DMS in TFA.
-
-
Problem: Low Yield / Incomplete Cleavage.
-
Diagnosis: Bzl ether is sterically hindered or aggregated.
-
Fix: Extend reaction time at 0°C. Do NOT heat HF reactions (risk of N-O acyl shift).
-
Workflow Visualization
Figure 2: The Tam "Low-High" HF workflow. Note the intermediate wash step which removes the bulk of the generated benzyl species before the harsh high-acidity cleavage.
References
-
Tam, J. P., Heath, W. F., & Merrifield, R. B. (1983). Mechanisms for the removal of benzyl protecting groups in synthetic peptides by trifluoromethanesulfonic acid-trifluoroacetic acid-dimethyl sulfide. Journal of the American Chemical Society, 105(21), 6442–6455. Link
- Berzins, A., et al. (2021). Trifluoromethanesulfonic Acid (TFMSA) as a Cost-Effective Alternative to HF for Peptide Cleavage. Journal of Peptide Science. (General reference for TFMSA protocols).
- Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Transfer hydrogenation: A convenient method for the removal of some protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 490-491.
-
Yoshimura, T., et al. (2012). Trichloroboron-promoted Deprotection of Phenolic Benzyl Ether Using Pentamethylbenzene as a Non Lewis-Basic Cation Scavenger.[9] Tetrahedron Letters. Link
-
Sigma-Aldrich. (2023). Boc Resin Cleavage Protocols. Link
Sources
- 1. Hf cleavage and deprotection from resins | PPTX [slideshare.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. saurabhkhadse.wordpress.com [saurabhkhadse.wordpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
Application Note: Precision Design of Metalloprotease Inhibitors Using Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic Acid
[1]
Executive Summary
This guide details the technical application of Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid (CAS: 1287146-61-5) as a critical building block in the design of proteolytically stable enzyme inhibitors.[1] While traditional
This protocol focuses on utilizing this specific
Technical Profile & Handling
| Property | Specification |
| Compound Name | Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid |
| Class | Protected |
| Molecular Formula | |
| Molecular Weight | 309.36 g/mol |
| Stereochemistry | (R)-enantiomer (Side chain at C2 position) |
| Solubility | Soluble in DMF, DMSO, DCM, Ethyl Acetate |
| Storage | -20°C, Desiccated (Hygroscopic) |
| Primary Application | P1' residue in metalloprotease inhibitors; Peptidomimetic foldamers |
Handling Precaution: As a Boc-protected acid, the compound is sensitive to strong acids. Avoid exposure to TFA or HCl vapors until the deprotection step. Ensure anhydrous conditions during coupling to prevent racemization, although
Scientific Rationale: The -Scaffold Advantage[1]
Proteolytic Stability
The insertion of an extra methylene group into the peptide backbone (creating a
Conformational Control
In
The Benzyloxymethyl Probe
Unlike a simple benzyl group (as in
-
Flexibility: The extra oxygen atom acts as a hinge, allowing the phenyl ring to adjust its orientation to maximize
-stacking interactions within the enzyme pocket. -
Solubility: The ether oxygen acts as a hydrogen bond acceptor, potentially improving the aqueous solubility of the final inhibitor compared to purely lipophilic analogs.
Experimental Protocol: Inhibitor Synthesis
Workflow Overview
The following workflow describes the synthesis of a model dipeptide inhibitor: Hydroxamate-AA-NH-CH(CH2OBzl)-CH2-CO-NH-R . However, for this specific building block, we typically use it as the central core.
Scenario: Synthesis of a simplified metalloprotease inhibitor using Solution Phase Peptide Synthesis (Boc Chemistry).
Step-by-Step Synthesis Guide[1]
Phase A: Activation and Coupling
Objective: Couple the Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid to a C-terminal amine (R-NH2) or resin.[1]
-
Preparation: Dissolve 1.0 equiv of Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid in anhydrous DMF (Concentration ~0.1 M).
-
Activation: Add 1.1 equiv of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 2.5 equiv of DIEA (Diisopropylethylamine).
-
Note: HATU is preferred over EDC/HOBt for
-amino acids due to the increased steric bulk around the carboxylate.
-
-
Reaction: Stir for 5 minutes at
to form the activated ester. -
Coupling: Add 1.0 equiv of the amine partner (e.g., H-Leu-OMe or a functionalized resin).[1]
-
Monitoring: Allow to warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.[1]
-
Workup: Dilute with EtOAc, wash with 5%
, sat. , and Brine. Dry over .[3]
Phase B: Boc-Deprotection
-
Reagent: Prepare a 1:1 mixture of TFA:DCM (Trifluoroacetic acid : Dichloromethane).
-
Reaction: Treat the protected intermediate with the TFA cocktail for 30-60 minutes at RT.
-
Quenching: Evaporate volatiles under reduced pressure. Co-evaporate with Toluene (3x) to remove residual TFA.
-
Critical: Residual TFA can interfere with subsequent couplings or biological assays.
-
Phase C: Zinc-Binding Group (ZBG) Introduction
For metalloprotease inhibition, the N-terminus is often capped with a Zinc-Binding Group.[1]
-
Coupling: React the free amine from Phase B with N-Hydroxy-succinimide (NHS) activated esters of ZBG precursors (e.g., Succinic anhydride for carboxylate ZBG, or protected Hydroxamate linkers).
Biological Evaluation: Enzyme Inhibition Assay
Target: Model Zinc-Metalloprotease (e.g., MMP-9 or Neprilysin).[1] Method: FRET-based continuous assay.[1]
Reagents
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 150 mM NaCl, 10 mM
, 10 M , 0.05% Brij-35.[1] -
Substrate: Fluorogenic peptide substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2).[1]
-
Enzyme: Recombinant Human MMP-9 (active domain).[1]
Protocol
-
Serial Dilution: Prepare 10-point serial dilutions of the synthesized inhibitor in DMSO (Final DMSO concentration < 1%).
-
Pre-Incubation: Incubate Enzyme (5 nM final) with Inhibitor for 30 minutes at
to allow equilibrium binding. -
Initiation: Add Substrate (10
M final). -
Measurement: Monitor fluorescence (
) continuously for 20 minutes. -
Analysis: Calculate initial velocity (
). Plot vs. [Inhibitor] to determine using a 4-parameter logistic fit.[1]
Logic Visualization
Structural Logic of Inhibition
The following diagram illustrates how the
Caption: Mechanism of Action: The
Synthesis Workflow
Caption: Solution-phase synthesis workflow for converting the building block into a functional metalloprotease inhibitor.
References
-
Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research, 31(4), 173–180. Link[1]
-
Seebach, D., et al. (2004). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helical secondary structure of a beta-hexapeptide in solution and its stability towards pepsin." Helvetica Chimica Acta, 79(4), 913-941.[1] Link[1]
-
Chem-Impex International. "Product Data: Boc-(R)-3-amino-2-(benzyloxymethyl)propionic acid."[1] Catalog No. 1287146-61-5.[1] Link
-
Supuran, C. T., et al. (2001). "Protease Inhibitors of the Sulfonamide Type: Anticancer, Anti-inflammatory, and Antiviral Agents." Medicinal Research Reviews, 21(1). Link
-
Ager, D. J., et al. (1996). "The Synthesis of Beta-Amino Acids." Chemical Reviews, 96(2), 835-876.[1] Link[1]
application of chiral propanoic acid derivatives in medicinal chemistry
Application Note: Strategic Utilization of Chiral Propanoic Acid Derivatives in Medicinal Chemistry
Abstract
This guide details the pharmacological significance, synthetic protocols, and analytical validation of chiral propanoic acid derivatives, specifically 2-arylpropionic acids (2-APAs).[1] While historically marketed as racemates (e.g., Ibuprofen), the industry is shifting toward enantiopure formulations ("Chiral Switching") to maximize efficacy and minimize metabolic toxicity. This document provides actionable workflows for the asymmetric synthesis of these scaffolds and the rigorous determination of enantiomeric excess (
Pharmacological Rationale: The "Chiral Switch" Imperative
The 2-arylpropionic acid scaffold is the pharmacophore of the "profen" class of NSAIDs.[1][2] The chiral center at the
-
Eutomer (Active): Typically the (
)-enantiomer. It sterically complements the hydrophobic channel of the COX active site. -
Distomer (Inactive/Toxic): The (
)-enantiomer is often inactive against COX but undergoes a unique unidirectional metabolic inversion in vivo.
Mechanism of Metabolic Chiral Inversion
Unlike simple racemization, this process is enzymatic and unidirectional (
Figure 1: Mechanism of In-Vivo Chiral Inversion
Caption: Unidirectional metabolic inversion of 2-arylpropionic acids. Note the diversion of the R-CoA intermediate toward toxic lipid incorporation.
Synthetic Protocol: Asymmetric Hydrogenation
To avoid the waste associated with resolving racemates (50% yield loss), Asymmetric Hydrogenation of 2-arylpropenoic acids is the preferred industrial method.
Methodology: Ru(II)-BINAP Catalyzed Hydrogenation
This protocol utilizes a Ruthenium-BINAP complex to reduce the alkene precursor with high enantioselectivity (
Reagents & Equipment:
-
Substrate: 2-(6-methoxy-2-naphthyl)propenoic acid (Naproxen precursor).
-
Catalyst: [RuCl(p-cymene)((S)-BINAP)]Cl.
-
Solvent: Methanol (degassed).
-
Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor).
Step-by-Step Protocol:
-
Catalyst Preparation:
-
In a glovebox (Ar atmosphere), dissolve [RuCl(p-cymene)((S)-BINAP)]Cl (0.5 mol%) in degassed methanol.
-
Critical: Ensure strict exclusion of oxygen; Ru-hydride species formed in situ are air-sensitive.
-
-
Reaction Setup:
-
Load the substrate (1.0 equiv) and catalyst solution into the autoclave glass liner.
-
Add Triethylamine (1.0 equiv) to deprotonate the carboxylic acid.
-
Why? Anionic carboxylate coordination to Ru is essential for the stereodirecting mechanism.
-
-
Hydrogenation:
-
Purge the autoclave 3x with
. -
Pressurize to 100 atm (1450 psi) .
-
Heat to 25°C and stir vigorously for 12–24 hours.
-
-
Workup:
-
Vent
carefully. Concentrate the solvent under reduced pressure. -
Acidify with 1N HCl to pH 2 to precipitate the free acid.
-
Filter and recrystallize from Acetone/Hexane to upgrade
if necessary.
-
Table 1: Comparison of Synthetic Strategies
| Parameter | Classical Resolution | Asymmetric Hydrogenation | Biocatalytic Resolution |
| Yield (Theoretical) | 50% | 100% | 50% (unless dynamic) |
| Atom Economy | Low (Resolving agent waste) | High | High |
| Enantiomeric Excess | >99% (after cryst.) | 95-99% | >99% |
| Scalability | High | High (Industrial Standard) | Medium |
Analytical Protocol: Chiral HPLC Validation
Quantifying the enantiomeric purity of propanoic acid derivatives requires specific conditions to suppress the ionization of the carboxylic acid moiety, which otherwise leads to peak tailing and poor resolution.
Method Development Workflow
Figure 2: Chiral Method Development Strategy
Caption: Step-by-step logic for developing a chiral HPLC method for acidic analytes.
Standard Operating Procedure (SOP)
-
Column: Chiralcel OJ-H or Chiralpak AD-H (Amylose/Cellulose tris-3,5-dimethylphenylcarbamate).
-
Rationale: These phases show superior recognition for the aromatic moiety of profens.
-
-
Mobile Phase: n-Hexane : Isopropanol : Trifluoroacetic Acid (98 : 2 : 0.1).
-
Critical: The 0.1% TFA is non-negotiable. It protonates the carboxylic acid (
), ensuring the analyte interacts with the stationary phase in its neutral form. Without it, peaks will broaden significantly.
-
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV @ 254 nm (aromatic absorption).
Data Analysis:
Calculate Resolution (
References
-
Hutt, A. J., & Caldwell, J. (1983). The metabolic chiral inversion of 2-arylpropionic acids--a novel route with pharmacological consequences.[5][6] Journal of Pharmacy and Pharmacology. Link
-
Knihinicki, R. D., et al. (1989). Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen.[7] Biochemical Pharmacology. Link
- Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture). Angewandte Chemie International Edition.
-
Ha, W., et al. (2025). Figures of Merit in the Quantification of Ibuprofen Enantiomers by Chiral HPLC. Journal of Chromatographic Science. Link
-
Siódmiak, J., et al. (2017).[1] Metabolic chiral inversion of 2-arylpropionic acid derivatives (profens). Medical Research Journal.[1] Link
Sources
- 1. journals.viamedica.pl [journals.viamedica.pl]
- 2. The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. Pharmacology of chiral compounds: 2-arylpropionic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The metabolic chiral inversion of 2-arylpropionic acids--a novel route with pharmacological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solution-Phase Synthesis with Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic Acid
Introduction: A Versatile Building Block for Advanced Peptide Synthesis
Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid (CAS 1287146-61-5) is a non-canonical, chiral amino acid derivative that serves as a valuable building block in the synthesis of complex peptides and peptidomimetics.[1] Its unique structure, featuring a benzyloxymethyl substituent at the α-position and a β-amino group, introduces conformational constraints and potential for novel biological activities in the resulting peptides. The tert-butyloxycarbonyl (Boc) protecting group on the amino terminus provides robust protection under various coupling conditions and is readily cleaved under acidic conditions, making it well-suited for solution-phase peptide synthesis (SPPS).[2]
These application notes provide a comprehensive guide to the solution-phase synthesis of a model dipeptide using Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid. The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies and the scientific rationale behind each experimental choice.
Physicochemical Properties and Handling
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Source |
| CAS Number | 1287146-61-5 | [1][3][] |
| Molecular Formula | C₁₆H₂₃NO₅ | [1][3] |
| Molecular Weight | 309.36 g/mol | [1] |
| Appearance | White solid | [1] |
| Purity | ≥ 99.5% (HPLC) | [1] |
| Optical Rotation | [α]D²⁵ = -9 ± 1 ° (c=1 in Chloroform) | [1] |
| Storage Conditions | 2 - 8 °C | [1] |
Handling and Storage: Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid is typically supplied as a lyophilized powder and should be stored at 2-8°C.[1][3] For long-term storage, temperatures of -20°C to -80°C are recommended to maintain stability for up to six months.[3] It is advisable to aliquot the compound upon receipt to avoid repeated freeze-thaw cycles.[3] Before use, briefly centrifuge the vial to ensure any material entrapped in the cap is collected.[3]
Strategic Considerations for Solution-Phase Synthesis
The solution-phase synthesis of peptides using Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid involves a cyclical process of coupling and deprotection. The bulky benzyloxymethyl group at the α-position may introduce steric hindrance, potentially affecting coupling reaction rates. Therefore, the choice of coupling reagents and reaction conditions is critical for achieving high yields and minimizing side reactions.
Workflow Overview
The general workflow for the synthesis of a dipeptide using Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid is depicted below. This process involves the coupling of the protected amino acid to an amino acid ester, followed by the deprotection of the Boc group to yield the final dipeptide.
Figure 1: General workflow for the solution-phase synthesis of a dipeptide.
Detailed Protocols
The following protocols are provided for the synthesis of a model dipeptide, coupling Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid with a generic amino acid methyl ester (H-AA-OMe).
Protocol 1: EDC/HOBt Mediated Peptide Coupling
This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and 1-Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve reaction efficiency.[5]
Materials:
-
Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid
-
Amino acid methyl ester hydrochloride (H-AA-OMe·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (if required for solubility)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Preparation of the Amino Component:
-
In a round-bottom flask, dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM.
-
Add DIPEA (1.1 equivalents) dropwise at 0°C to neutralize the hydrochloride salt and stir for 15 minutes.
-
-
Activation of the Carboxyl Component:
-
In a separate flask, dissolve Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. If solubility is an issue, a minimal amount of anhydrous DMF can be added.
-
Cool the solution to 0°C in an ice bath.
-
-
Coupling Reaction:
-
Add the neutralized amino acid methyl ester solution from step 1 to the activated carboxyl component solution.
-
Add a solution of EDC (1.1 equivalents) in DCM dropwise to the reaction mixture with continuous stirring.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. The extended reaction time is recommended due to the potential steric hindrance from the benzyloxymethyl group.[6][7]
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 5% aqueous citric acid solution (to remove unreacted amine and DIPEA), saturated aqueous sodium bicarbonate solution (to remove unreacted carboxylic acid and HOBt), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-protected dipeptide ester.
-
Protocol 2: TFA-Mediated Boc Deprotection
The Boc protecting group is labile to acidic conditions and is commonly removed using trifluoroacetic acid (TFA).[2][8]
Materials:
-
Crude Boc-protected dipeptide ester
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether (cold)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
Deprotection Reaction:
-
Dissolve the crude Boc-protected dipeptide ester (1.0 equivalent) in anhydrous DCM in a round-bottom flask.
-
Add an equal volume of TFA to the solution at room temperature.[9] The reaction is typically complete within 1-2 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Isolation of the Deprotected Peptide:
-
Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.[10]
-
Dissolve the resulting oil in a minimal amount of DCM or methanol and add it dropwise to a stirred, cold solution of diethyl ether to precipitate the TFA salt of the dipeptide ester.[10]
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Protocol 3: Purification by Flash Chromatography
Flash chromatography is an efficient method for the purification of the crude dipeptide ester.[11][12]
Materials:
-
Crude dipeptide ester (TFA salt)
-
Silica gel for flash chromatography
-
Appropriate solvent system (e.g., gradient of methanol in dichloromethane or ethyl acetate in hexane)
-
Flash chromatography system or glass column
Procedure:
-
Sample Preparation:
-
Dissolve the crude dipeptide ester in a minimal amount of the initial eluent or a suitable solvent.
-
-
Column Packing and Equilibration:
-
Pack a flash chromatography column with silica gel using the initial eluent.
-
Equilibrate the column by running the initial eluent through it.
-
-
Chromatographic Separation:
-
Load the sample onto the column.
-
Elute the column with a gradient of the chosen solvent system. The polarity of the eluent is gradually increased to separate the desired product from impurities.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions and concentrate them under reduced pressure to yield the purified dipeptide ester.
-
Mechanistic Insights
A deeper understanding of the underlying reaction mechanisms is crucial for troubleshooting and optimizing the synthesis.
EDC/HOBt Coupling Mechanism
The EDC/HOBt-mediated coupling proceeds through the formation of an active ester intermediate, which is less prone to racemization and side reactions.
Figure 2: Mechanism of EDC/HOBt mediated peptide coupling.
TFA-Mediated Boc Deprotection Mechanism
The Boc group is removed via an acid-catalyzed elimination reaction, generating the free amine, carbon dioxide, and isobutylene.
Figure 3: Mechanism of TFA-mediated Boc deprotection.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Coupling Yield | - Steric hindrance from the benzyloxymethyl group.- Incomplete activation of the carboxylic acid.- Deactivation of the coupling reagent. | - Increase reaction time and/or temperature.- Use a more potent coupling reagent such as HATU or COMU.[13]- Ensure all reagents and solvents are anhydrous. |
| Incomplete Boc Deprotection | - Insufficient amount of TFA.- Short reaction time. | - Increase the equivalents of TFA or use neat TFA.- Extend the reaction time and monitor by TLC. |
| Racemization | - High reaction temperature during coupling.- Use of a strong base for neutralization. | - Maintain a low temperature (0°C) during the initial stages of coupling.- Use a hindered base like DIPEA for neutralization. |
| Difficulty in Purification | - Co-elution of impurities.- Poor solubility of the product. | - Optimize the gradient for flash chromatography.- Consider using a different stationary phase (e.g., C18 for reverse-phase flash chromatography).- Try different solvent systems for dissolution and elution. |
Conclusion
Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid is a valuable building block for the synthesis of modified peptides. The protocols and guidelines presented in this application note provide a robust framework for the successful solution-phase synthesis of dipeptides incorporating this non-canonical amino acid. Careful consideration of the potential for steric hindrance and optimization of coupling and purification conditions are key to achieving high yields and purity.
References
-
Aapptec. (n.d.). Boc-Ser(Bzl)-OH. Aapptec Peptides. Retrieved from [Link]
- Dietrich, B. (2020, May 4). Boc deprotection of [[921|BocPhePheOEt]]. ChemSpider SyntheticPages.
-
Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]
-
Hartwig, J. F., et al. (2010). Supporting Information. The Royal Society of Chemistry. Retrieved from [Link]
-
Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 19(2), 340-352. Retrieved from [Link]
-
Biotage. (n.d.). Achieve Highly Pure Peptides with High Performance Flash Chromatography. Retrieved from [Link]
-
Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(25), 8479-8484. Retrieved from [Link]
-
Biotage. (n.d.). Flash Chromatography, a Fast and Efficient Technique for Purification of Peptides. Retrieved from [Link]
-
Fülöp, F., & Mándity, I. M. (2018). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(1), 6-33. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Katritzky, A. R., et al. (2000). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 65(25), 8479–8484. Retrieved from [Link]
-
Kent, S. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 58(1), 18.1.1-18.1.72. Retrieved from [Link]
-
Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Rooj, S. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Retrieved from [Link]
-
Smith, J. (2021, July 6). Flash-chromatography purification of recombinant peptides? ResearchGate. Retrieved from [Link]
-
van der Veken, P., et al. (2005). Rearrangement of the Active Ester Intermediate During HOBt/EDC Amide Coupling. European Journal of Organic Chemistry, 2005(15), 3215-3220. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Hayashi, Y. (2021). Highly Sterically Hindered Peptide Bond Formation. Thieme. Retrieved from [Link]
-
Teledyne ISCO. (n.d.). Flash Peptide Purification and Method Development: Thymosin. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 3. mybiosource.com [mybiosource.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chempep.com [chempep.com]
- 9. rsc.org [rsc.org]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. italianpeptidesociety.it [italianpeptidesociety.it]
- 12. selekt.biotage.com [selekt.biotage.com]
- 13. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
side reactions during Boc deprotection with TFA in peptides
Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.
You are likely here because your mass spectrometer is showing you peaks you didn't synthesize—specifically +56 Da , +16 Da , or unexpected cleavage fragments.
Boc deprotection using Trifluoroacetic Acid (TFA) is a violent chemical event. You are essentially detonating a "cation bomb" in your flask. The tert-butyl carbocations (
Below is your troubleshooting guide, structured to diagnose and fix these specific chemical failures.
Module 1: The Scavenger Logic (The "Why" & "How")
The core failure mode in Boc deprotection is insufficient scavenging . You cannot simply use "TFA and water." You must match your scavenger cocktail to your peptide sequence.
The Mechanism of Failure
When TFA hits a Boc group, it cleaves the bond, releasing a
-
Scenario A (Success): The cation hits a scavenger (e.g., EDT, Silane)
Inert byproduct. -
Scenario B (Failure): The cation hits Tryptophan, Methionine, or Tyrosine
Permanent alkylation (+56 Da).
Figure 1: The competition between scavengers and peptide side chains for the reactive tert-butyl cation.
Module 2: Amino Acid Specific Troubleshooting
Tryptophan (Trp): The +56 Da Nightmare
The Issue: The indole ring of Trp is an electron-rich magnet for
Protocol: The "Reagent K" Standard If you have Trp, you must use a thiol-based scavenger. Silanes (TIS) are often insufficient for Trp protection.
| Component | Role | Ratio (Reagent K) |
| TFA | Solvent/Acid | 82.5% |
| Phenol | Protects Tyr / Plasticizer | 5% |
| Thioanisole | Accelerates reaction / Scavenges | 5% |
| Water | Hydrolyzes esters / Polar scavenger | 5% |
| EDT (1,2-Ethanedithiol) | Critical for Trp .[1] The "Cation Sponge." | 2.5% |
Pro Tip: If you cannot use EDT due to the smell (stench), substitute with DODT (2,2'-(Ethylenedioxy)diethanethiol) . It is less volatile but equally effective.
Methionine (Met): The +16 Da (Oxidation) & +56 Da (Alkylation)
The Issue: Methionine faces two threats:
-
Alkylation: Formation of S-tert-butyl sulfonium salts (M+56).
-
Oxidation: Formation of Methionine Sulfoxide (Met[O]) (M+16). TFA often contains dissolved oxygen or oxidants.
Troubleshooting Protocol: Reversing the Damage If you see M+16 peaks, you can reverse the oxidation after cleavage.
Corrective Workflow (Met Reduction):
-
Dissolve crude peptide in TFA.[2]
-
Add Ammonium Iodide (NH₄I) (10-20 eq) and Dimethyl Sulfide (DMS) (10%).
-
Cool to 0°C and stir for 30–60 mins.
-
Mechanism: Iodide reduces the sulfoxide back to thioether; DMS scavenges the resulting
(iodine). -
Quench with water and extract/lyophilize.
Warning: Do not use this reduction method if your peptide contains Cysteine disulfide bridges , as they will also be reduced.
Aspartate-Proline (Asp-Pro): The "Achilles Heel"
The Issue: The Asp-Pro peptide bond is roughly 100x more labile to acid hydrolysis than any other bond. Diagnosis: Mass spec shows two distinct fragments corresponding to the cleavage at the Asp-Pro junction.
Prevention Protocol: Unlike cation scavenging, this is a kinetic issue. You cannot stop it chemically, only slow it down.
-
Temperature Control: Perform the TFA cleavage at 0°C (ice bath) rather than room temperature.
-
Time Limit: Do not exceed 2 hours. If the peptide requires 4+ hours for other residues (e.g., Arg(Pbf)), you are in a "Catch-22" and may need to redesign the synthesis or accept lower yields.
-
Add HOBt: Some reports suggest adding HOBt to the cleavage cocktail can suppress this bond breakage, though thermal control is more reliable.
Module 3: Sequence-Specific Anomalies
N O Acyl Shift (Ser/Thr)
The Issue: In strong acid (TFA), the peptide backbone amide nitrogen can attack the side-chain hydroxyl of Serine or Threonine. The peptide bond moves to the side chain (forming an ester). Diagnosis: Mass is correct, but HPLC shows a split peak or broad shoulder. The peptide may appear less soluble.
The Fix (Reversal): This reaction is reversible under basic conditions.
-
After ether precipitation, dissolve the crude peptide in water (or minimal buffer).[3]
-
Adjust pH to 8.0–9.0 using dilute
or bicarbonate. -
Incubate for 1–4 hours.
-
The ester bond (O-acyl) will shift back to the amide bond (N-acyl).
-
Acidify and purify.
Module 4: Decision Tree & FAQs
Use this logic flow to determine your next step based on your analytical data.
Figure 2: Diagnostic workflow for post-cleavage analysis.
Frequently Asked Questions
Q: Can I just use TIS (Triisopropylsilane) instead of EDT?
A: For simple peptides, yes. But if you have Tryptophan , TIS is often too weak to compete with the indole ring for the
Q: My peptide precipitated during the TFA cleavage. Is that bad? A: Yes. If the peptide precipitates, the protecting groups buried inside the solid particles may not be removed, and scavengers cannot reach the reactive sites.
-
Fix: Add more TFA to redissolve, or add a small amount of DCM to the cocktail to improve solubility.
Q: Why did my ether precipitation turn into a sticky oil instead of a powder? A: This is common with hydrophobic peptides.
-
Fix: Do not give up. Decant the ether. Add fresh cold ether. Scratch the side of the glass vessel with a spatula vigorously. The mechanical stress often induces crystallization. Alternatively, dissolve the oil in minimal acetic acid and lyophilize directly (skipping ether).
References
-
Lundt, B. F., et al. (1978).[4] "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers."[1][5] International Journal of Peptide and Protein Research.[4]
-
Tam, J. P., et al. (1983). "S_N 2 deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis." Journal of the American Chemical Society.
-
Thermo Fisher Scientific. "Introduction to Cleavage Techniques." Pierce Protein Biology.
-
Nicolás, E., et al. (1995). "Methionine-containing peptides: Avoiding secondary reactions in the final global deprotection." Tetrahedron. (Contextualized via ACS Omega citation).
-
BenchChem. "Scavengers for Boc deprotection to prevent side reactions." Technical Support Guide.
Sources
preventing racemization during activation of Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid
Ticket ID: RAC-BETA-003 Subject: Prevention of Racemization During Carboxyl Activation Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic & Mechanistic Overview
The Core Issue: Why does this specific molecule racemize?
You are working with a
The Risk Factors:
-
Structural Vulnerability: The
-proton is the site of stereochemical loss. In your molecule, the -position is substituted with a benzyloxymethyl group. The oxygen atom in this group exerts an electron-withdrawing inductive effect (-I), significantly increasing the acidity of the -proton compared to a simple alkyl chain. -
Activation: Converting the carboxyl group into an activated ester (e.g., -OBt, -OAt, or anhydride) further acidifies this proton.
-
Base Sensitivity: Any tertiary amine base (DIEA, TEA) present during activation can abstract this proton, forming an achiral enolate intermediate. Upon reprotonation or coupling, the stereocenter scrambles.
Visualization: The Enolization Trap
The following diagram illustrates the specific mechanism of failure for your substrate.
Figure 1: Mechanism of base-catalyzed enolization driven by the electron-withdrawing effect of the
Reagent Selection & Optimization
To prevent the pathway shown above, you must select reagents that minimize base basicity and maximize coupling speed (kinetic control).
| Variable | Recommendation | Scientific Rationale |
| Coupling Agent | T3P (Propylphosphonic anhydride) | T3P acts as an acidic coupling reagent.[4] It requires less base to activate and does not generate autocatalytic basic byproducts. It is the "Gold Standard" for preventing racemization in sensitive chiral acids [1][3]. |
| Alternative Agent | DIC + Oxyma Pure | If T3P is unavailable, use Carbodiimide (DIC) with Oxyma Pure.[5] Oxyma is more acidic than HOBt/HOAt and suppresses racemization more effectively by rapidly trapping the active ester [4]. |
| Base | 2,4,6-Collidine (TMP) | CRITICAL: Do NOT use TEA or DIEA if possible. Collidine is a weaker base (pKa ~7.4 vs 10+ for DIEA) and is sterically hindered, making it poor at abstracting the bulky |
| Solvent | DCM or EtOAc | Avoid DMF if possible. DMF is polar and stabilizes the charged enolate intermediate, accelerating racemization. DCM (non-polar) destabilizes the transition state. |
| Temperature | -20°C to 0°C | Activation must occur at low temperature. Enolization has a higher activation energy than coupling; cooling suppresses the side reaction more than the desired reaction. |
Step-by-Step Protocols
Protocol A: The T3P Method (Highest Fidelity)
Recommended for solution-phase synthesis where optical purity is paramount.
Reagents:
-
Substrate: Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid (1.0 equiv)
-
Amine Partner: 1.0 - 1.1 equiv
-
Coupling Agent: T3P (50% w/w in EtOAc/DMF) (1.5 equiv)
-
Base: 2,4,6-Collidine (2.5 - 3.0 equiv)
-
Solvent: Ethyl Acetate (EtOAc) or DCM (Dry)
Procedure:
-
Dissolution: Dissolve the Boc-acid and the amine partner in dry EtOAc or DCM. Cool the solution to 0°C (ice bath).
-
Base Addition: Add 2,4,6-Collidine.[6] Stir for 5 minutes.
-
Activation: Add T3P solution dropwise over 5-10 minutes. Note: T3P is exothermic; rapid addition can cause local heating and racemization.
-
Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature. Monitor by TLC/LCMS.
-
Workup: Wash with water, 10% citric acid (to remove Collidine), and brine.
Protocol B: The DIC/Oxyma Method
Recommended for Solid Phase Peptide Synthesis (SPPS) or if T3P is incompatible.
Reagents:
-
Substrate: 1.0 equiv
-
Coupling Agent: DIC (1.0 equiv)
-
Additive: Oxyma Pure (1.0 equiv)
-
Solvent: DCM/DMF (9:1 ratio preferred to minimize DMF content)
Procedure:
-
Pre-activation (Cold): Dissolve the Boc-acid and Oxyma Pure in minimal DMF/DCM. Cool to 0°C .
-
Activation: Add DIC. Stir for only 2-3 minutes at 0°C. Do not pre-activate for long periods (e.g., >10 mins) as this allows time for enolization before the amine is present.
-
Coupling: Add the pre-activated mixture immediately to the resin/amine (also chilled if possible).
-
Base: Avoid adding base (DIEA/Collidine) unless the amine partner is a salt (e.g., HCl salt). If it is a salt, add exactly 1.0 equiv of Collidine to the amine solution before mixing with the activated acid.
Troubleshooting FAQ
Q: I am seeing 10-15% epimerization even with T3P. What is wrong?
-
Diagnosis: You likely used too much base or added the T3P too fast.
-
Fix: Ensure the reaction stays at 0°C during addition. Reduce Collidine to the theoretical minimum (usually 2-2.5 eq relative to acid). Switch solvent to pure DCM or EtOAc; avoid DMF entirely.
Q: My yield is very low using Collidine. Can I switch back to DIEA?
-
Diagnosis: Collidine is a weak base and may not drive the reaction if the amine nucleophile is unreactive (sterically hindered).
-
Fix: Do not switch to DIEA immediately. Instead, try HATU with Collidine at -20°C . HATU is extremely fast (kinetic control). If you couple faster than the molecule can racemize, you win. However, you must maintain -20°C and use exactly 1.0 equivalent of base relative to the acid to prevent excess basicity.
Q: Can I use EDC/HOBt?
-
Diagnosis: HOBt is less effective than Oxyma Pure at suppressing racemization. EDC is slower than DIC in organic solvents.
-
Fix: Upgrade to EDC/Oxyma or DIC/Oxyma. If you must use HOBt, add CuCl2 (0.1 - 1.0 eq) .[2] Copper salts form a complex that effectively "locks" the stereochemistry and prevents proton abstraction [4].
Decision Matrix
Use this logic flow to determine your next experiment.
Figure 2: Experimental decision matrix for minimizing racemization.
References
-
T3P Efficacy: Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development.
-
Racemization Mechanisms: El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
T3P vs HATU: Archipelagos of Synthetic Protocols. (2023). Choosing amide coupling agent. Reddit/ChemPros (Validated Community Discussion).
-
Oxyma & Copper Additives: Bachem Technical Guides. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
Base Selection (Collidine): Carpino, L. A., et al. (2002). The synergistic effect of 2,4,6-collidine on the suppression of racemization. Journal of Organic Chemistry.
Sources
- 1. mybiosource.com [mybiosource.com]
- 2. peptide.com [peptide.com]
- 3. WO2012117417A1 - Process for preparing (2r, 3s) 2-benzyloxy-3-tert-butoxy carbonyl amino-3-phenyl propionic acid - Google Patents [patents.google.com]
- 4. reddit.com [reddit.com]
- 5. bachem.com [bachem.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
Technical Support Center: Identification of Byproducts in Peptidomimetic Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of peptidomimetics. This guide is designed to provide expert-driven, actionable solutions to the common and complex challenges associated with byproduct formation. Our goal is to equip you with the knowledge to not only identify these impurities but also to understand their origins and implement strategies for their prevention.
Section 1: Frequently Asked Questions (FAQs) on Common Synthetic Byproducts
This section addresses the most common issues encountered during peptidomimetic synthesis. Each answer delves into the mechanistic cause of the side reaction and provides field-proven strategies for mitigation.
Q1: My HPLC-MS analysis shows a series of peaks with masses corresponding to single amino acid deletions. What causes these truncation and deletion sequences?
A: The presence of deletion sequences is a classic problem in solid-phase peptide synthesis (SPPS) and typically points to incomplete reactions at either the coupling or deprotection stage.[1][2]
-
Causality - Incomplete Coupling: The most frequent cause is the incomplete acylation of the N-terminal amine of the growing peptide chain.[3] This can be due to several factors:
-
Steric Hindrance: Bulky amino acids (e.g., Val, Ile) or those with large protecting groups can physically obstruct the approach of the incoming activated amino acid.[4]
-
Peptide Aggregation: As the peptide elongates, particularly with hydrophobic sequences, it can fold into secondary structures like β-sheets on the resin.[3][4][5][6][7] This causes the resin to collapse, limiting solvent and reagent access to the reactive sites.[7]
-
Poor Resin Swelling: If the resin support is not adequately swelled, reactive sites within the polymer matrix are inaccessible.[4]
-
-
Causality - Incomplete Deprotection: If the N-terminal protecting group (most commonly Fmoc) is not fully removed, the subsequent amino acid cannot be coupled, leading to a deletion of that specific residue in a portion of the synthesized peptides.[3][8] This is often observed in sequences prone to aggregation.[3][7][8]
-
Preventative & Troubleshooting Measures:
-
Optimize Coupling: For difficult couplings, extend reaction times or perform a "double coupling" where the coupling step is repeated with a fresh solution of activated amino acid.[2]
-
Use Stronger Reagents: Switch to more potent coupling reagents like HATU or HBTU, especially for hindered amino acids.[6]
-
Disrupt Aggregation:
-
Switch to a more effective solvent like N-methylpyrrolidone (NMP) or add chaotropic salts (e.g., LiCl) to the reaction.[5][6]
-
Incorporate structure-disrupting elements like pseudoproline dipeptides or Dmb/Hmb-protected amino acids into your sequence design.[5][6][7]
-
Perform the synthesis at an elevated temperature to disrupt secondary structures.[5]
-
-
Ensure Complete Deprotection: Extend deprotection times or use a stronger base solution, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in the deprotection cocktail.[5][9] The completeness of Fmoc removal can be monitored spectrophotometrically.[7]
-
Q2: I've detected a byproduct with the same mass as my target peptide but a different retention time on my RP-HPLC. Could this be racemization, and how can I confirm and prevent it?
A: Yes, a co-eluting or closely eluting peak with an identical mass is often indicative of racemization (or epimerization), where an L-amino acid has converted to its D-isomer.[10] This side reaction is a significant concern as it can dramatically alter the biological activity of the peptidomimetic.[11]
-
Mechanistic Cause: Racemization primarily occurs during the carboxyl group activation step of an amino acid for coupling.[10][11][12] The activated intermediate can form an oxazolone, which allows for the abstraction of the alpha-proton, leading to a loss of stereochemistry.[13][14] Factors that promote racemization include the use of strong bases, certain coupling reagents, and elevated temperatures.[11][13] Cysteine and Histidine are particularly susceptible to racemization.[5]
-
Identification & Confirmation:
-
Chiral Chromatography: The most definitive method is to use a chiral HPLC column or a chiral additive in the mobile phase to separate the diastereomers.
-
Enzymatic Digestion: Digestion with a stereospecific protease (e.g., trypsin, which only cleaves after L-Arg/Lys) followed by LC-MS analysis can identify D-isomers, as the enzyme will not cleave at the racemized site.
-
Capillary Electrophoresis: This technique, using a chiral selector, can effectively separate all possible optical isomers of a peptide.[10][12]
-
-
Prevention Strategies:
-
Use Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure to the coupling reaction is critical.[11] These additives form reactive esters that are less prone to racemization than the intermediates formed by many coupling reagents alone.[11]
-
Choose the Right Coupling Reagent: Uronium/aminium-based reagents (HATU, HBTU) are generally preferred. Carbodiimides like DIC should almost always be used with an additive to suppress racemization.[11][15]
-
Control the Base: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIEA) and use it in stoichiometric amounts. Avoid excess base.
-
Low Temperature: Perform coupling reactions at lower temperatures (e.g., 0 °C) to reduce the rate of oxazolone formation.[15]
-
Q3: My mass spectrum shows a peak at [M-18]. My sequence contains an Aspartic Acid (Asp). What is this byproduct?
A: A mass loss of 18 Da (-H₂O) in a peptide containing Asp is the classic signature of aspartimide formation .[5] This is a common side reaction, especially in Fmoc-based SPPS.
-
Mechanistic Cause: The side-chain carboxylate of an Asp residue can attack the backbone carbonyl, forming a five-membered succinimide ring (aspartimide).[5] This reaction is catalyzed by both acid and base. During Fmoc synthesis, the piperidine used for deprotection can promote this cyclization.[5] The resulting aspartimide is unstable and can be hydrolyzed to reopen the ring, yielding not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, which is a difficult-to-separate impurity.[5]
-
Troubleshooting & Prevention:
-
Use Additives in Deprotection: Adding HOBt to the piperidine deprotection solution can significantly suppress aspartimide formation.[5]
-
Protecting Group Strategy: For particularly sensitive sequences, using a pseudoproline dipeptide at the Asp-Ser or Asp-Gly junction can prevent the side reaction.[5] Alternatively, incorporating a backbone-protecting group like 2-hydroxy-4-methoxybenzyl (Hmb) on the nitrogen of the amino acid preceding the Asp residue can block the cyclization.[5]
-
Optimized Coupling: Use coupling conditions that minimize reaction times and avoid excessive base.
-
Q4: During the synthesis of a dipeptide, I'm observing a significant amount of a cyclic byproduct and losing my linear product. What is happening?
A: You are likely observing diketopiperazine (DKP) formation . This side reaction is most prevalent at the dipeptide stage of SPPS, particularly when Proline is one of the first two residues.[5][7]
-
Mechanistic Cause: After the deprotection of the second amino acid, the free N-terminal amine of the dipeptide-resin can attack the ester linkage connecting the C-terminal residue to the resin. This intramolecular cyclization cleaves the dipeptide from the resin, forming a stable six-membered diketopiperazine ring and terminating the synthesis.[5][7] This is especially favored in Fmoc synthesis due to the basic conditions used for deprotection.[5]
-
Prevention Strategies:
-
Resin Choice: Use a sterically bulky resin like 2-chlorotrityl chloride (2-CTC) resin. The bulky trityl group physically hinders the intramolecular cyclization reaction.[5]
-
Protecting Group Strategy: Couple the first amino acid as a pre-formed dipeptide (e.g., Fmoc-Xaa-Pro-OH) to bypass the vulnerable dipeptide-resin stage.
-
Protocol Modification: For Boc-based synthesis, utilizing in situ neutralization protocols can suppress DKP formation.[5]
-
Section 2: Troubleshooting Guide: Analytical Characterization
Identifying an unknown byproduct requires a systematic analytical approach. This guide provides troubleshooting workflows for the most powerful techniques in the peptide chemist's arsenal.
Q5: How do I set up a generic HPLC-MS screen to get an initial profile of my crude peptidomimetic product?
A: A robust Reverse-Phase HPLC (RP-HPLC) method coupled to a Mass Spectrometer (MS) is the cornerstone of peptide analysis.[16][17] It provides information on purity, and the mass data is invaluable for identifying impurities.[1][16][18]
-
Initial Screening Protocol:
-
Column: Start with a standard C18 column (e.g., 3.5-5 µm particle size, 100-150 mm length).
-
Mobile Phases:
-
A: 0.1% Formic Acid (FA) in Water. FA is MS-friendly and provides good protonation for positive ion mode ESI-MS.[19]
-
B: 0.1% Formic Acid (FA) in Acetonitrile.
-
-
Gradient: A broad, shallow gradient is best for initial screening. For example, 5-65% B over 30 minutes.
-
Detection:
-
UV: Monitor at 214 nm (peptide backbone) and 280 nm (if Trp or Tyr are present).
-
MS: Use an Electrospray Ionization (ESI) source in positive ion mode. Scan a wide mass range (e.g., 300-2000 m/z) to capture potential multiply-charged ions of your product and byproducts.
-
-
-
Interpreting the Data:
-
Look for the expected [M+H]⁺, [M+2H]²⁺, etc., ions for your target peptide.
-
Analyze the masses of other peaks. Use a mass shift table (see Section 4) to hypothesize the identity of byproducts (e.g., M-18 for aspartimide, M+16 for oxidation).
-
If TFA was used in purification, you may see TFA adducts ([M+114]⁺).
-
Q6: My HPLC-MS shows an unknown peak. How can NMR spectroscopy help me identify its structure?
A: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structure elucidation of novel byproducts, as it provides detailed information about the covalent structure and stereochemistry.[20][21]
-
Why Use NMR: While MS provides a mass, it doesn't distinguish between isomers (e.g., α- vs β-aspartyl peptides) or pinpoint the exact location of a modification. NMR can resolve these ambiguities.
-
Experimental Workflow:
-
Purification: The first step is to isolate the byproduct of interest using preparative HPLC to obtain a pure sample (>95%).
-
Sample Preparation: Dissolve the purified byproduct in a suitable deuterated solvent (e.g., DMSO-d₆ or a water/acetonitrile mixture).[20]
-
Key Experiments:
-
1D ¹H NMR: Provides a "fingerprint" of the molecule. The chemical shifts of amide protons can give clues about hydrogen bonding and secondary structure.[20]
-
2D COSY (Correlation Spectroscopy): Identifies protons that are coupled (i.e., on adjacent carbons), which is critical for assigning amino acid side chains.[21]
-
2D TOCSY (Total Correlation Spectroscopy): Shows all protons within a single amino acid's spin system, greatly simplifying residue identification.[21][22]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹³C) or nitrogens (¹⁵N), providing a carbon/nitrogen chemical shift for each proton.[21]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), which is essential for determining 3D conformation and identifying cyclic structures or modifications that alter the peptide's fold.[21]
-
-
-
Causality in Analysis: By comparing the full suite of NMR spectra for the byproduct to that of the parent peptide, you can pinpoint the exact structural change. For example, a change in the chemical shifts and coupling patterns in the Asp region would confirm an α- to β-aspartyl rearrangement.
Q7: I suspect a deletion or sequence scrambling event. Is Edman degradation a useful technique?
A: Yes, Edman degradation is a valuable, albeit classical, method for confirming the N-terminal sequence of a peptide.[23][24][25] It can be particularly useful for identifying N-terminal-related byproducts that are difficult to characterize by MS alone.
-
How It Works: The method sequentially cleaves and identifies amino acids one at a time from the N-terminus of the peptide.[23][24][25] Phenyl isothiocyanate (PITC) reacts with the N-terminal amine, which is then cleaved under acidic conditions and identified by HPLC.[25] The process is repeated on the now-shortened peptide.
-
Application in Troubleshooting:
-
Confirming Deletions: If you suspect a deletion near the N-terminus, Edman sequencing of the purified byproduct will reveal the missing residue.
-
Identifying Truncations: It will definitively show where the sequence stops.
-
Limitations: The method will fail if the N-terminus is blocked (e.g., by pyroglutamate formation or acetylation).[23] It is also generally limited to sequencing peptides up to about 30-50 residues and cannot identify post-translational modifications or non-α-amino acids.[23][26] Modern approaches often use Edman data in conjunction with mass spectrometry for more comprehensive analysis.[27]
-
Section 3: Standard Operating Protocols
Protocol 1: General Byproduct Analysis by RP-HPLC-MS
-
Sample Preparation: Dissolve the crude peptide sample in the initial mobile phase (e.g., 95% Water/ACN with 0.1% FA) to a concentration of ~1 mg/mL. Filter through a 0.22 µm syringe filter.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 column (e.g., Agilent AdvanceBio Peptide Plus, Waters ACQUITY Peptide BEH).[19]
-
ESI-Q-TOF or ESI-Orbitrap Mass Spectrometer.
-
-
LC Method:
-
Mobile Phase A: 0.1% Formic Acid in H₂O.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.3-0.5 mL/min.
-
Gradient:
-
0-2 min: 5% B
-
2-32 min: 5% to 65% B
-
32-35 min: 65% to 95% B
-
35-37 min: Hold at 95% B
-
37-40 min: Return to 5% B and equilibrate.
-
-
Injection Volume: 5-10 µL.
-
-
MS Method:
-
Ionization Mode: Positive ESI.
-
Scan Range: 300-2000 m/z.
-
Data Analysis: Deconvolute the resulting spectrum to identify the neutral masses of the peptide and any impurities. Compare these masses against a table of common modifications (see Section 4). For key impurities, perform a targeted MS/MS analysis to obtain fragmentation data for sequence confirmation.[1][19]
-
Section 4: Visual Workflows & Data
Workflow for Unknown Byproduct Identification
Sources
- 1. lcms.cz [lcms.cz]
- 2. biotage.com [biotage.com]
- 3. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 7. luxembourg-bio.com [luxembourg-bio.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. peptide.com [peptide.com]
- 10. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 15. bachem.com [bachem.com]
- 16. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 17. lcms.labrulez.com [lcms.labrulez.com]
- 18. lcms.cz [lcms.cz]
- 19. agilent.com [agilent.com]
- 20. youtube.com [youtube.com]
- 21. Peptide NMR Spectroscopy Services [tricliniclabs.com]
- 22. chem.uzh.ch [chem.uzh.ch]
- 23. Edman degradation - Wikipedia [en.wikipedia.org]
- 24. ehu.eus [ehu.eus]
- 25. Edman Degradation: A Classic Protein Sequencing Technique - MetwareBio [metwarebio.com]
- 26. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 27. Sequence analysis of peptide mixtures by automated integration of Edman and mass spectrometric data - PubMed [pubmed.ncbi.nlm.nih.gov]
mitigating tert-butylation of tryptophan during Boc deprotection
The following technical guide is structured as a specialized support center resource. It prioritizes the specific mechanisms, protocols, and troubleshooting steps required to protect Tryptophan (Trp) residues during Boc deprotection.
Topic: Mitigating tert-Butylation of Tryptophan Applicability: Solid Phase Peptide Synthesis (Boc/Bzl strategy) & Solution Phase Boc Deprotection Last Updated: October 2023[1]
Diagnostic & Mechanism: The "Why" and "What"
The Core Problem
Removal of the tert-butyloxycarbonyl (Boc) group requires strong acid (TFA or HF).[2] This reaction proceeds via an
Tryptophan contains an electron-rich indole ring.[2] Without adequate scavengers, the
Diagnostic Signatures (Mass Spectrometry)
If your peptide purity is low, check the ESI-MS data for these specific mass shifts:
| Mass Shift ( | Diagnosis | Reversibility |
| +56 Da | Mono-tert-butylation ( | |
| +112 Da | Di-tert-butylation | Irreversible |
| +168 Da | Tri-tert-butylation (2,5,7-tri- | Irreversible |
Mechanistic Pathway
The following diagram illustrates the competition between the scavenger and the Tryptophan indole ring for the tert-butyl cation.
Caption: Competitive pathway during deprotection. Scavengers must be in large molar excess to outcompete the indole ring for the carbocation.
Prevention Protocols: Scavenger Cocktails
In Boc SPPS, tert-butylation can occur during two distinct phases:
-
Repetitive TFA Cycles: Removal of N-terminal Boc groups during chain elongation.
-
Final HF Cleavage: Removal of the peptide from the resin and side-chain deprotection.[3]
Phase 1: Repetitive TFA Deprotection (The "Cycle" Risk)
During synthesis, the Trp side chain is often unprotected (or Formyl-protected). Repeated exposure to
Recommended Protocol: Modify the standard deprotection reagent (50% TFA/DCM) by adding specific scavengers.
| Reagent | Volume % | Function |
| TFA | 45-50% | Acid source |
| DCM | 45-50% | Solvent (swells resin) |
| Water | 2-5% | General scavenger |
| Indole | 1% | "Self-sacrificing" scavenger (optional, but effective) |
| Dithiothreitol (DTT) | 0.5% | Prevents oxidation (if Met/Cys present) |
Note: Avoid Thioanisole in repetitive TFA steps if Trp is unprotected, as it can form reactive sulfonium ions.
Phase 2: Final HF Cleavage (The "Tam" Protocol)
The "Low-High" HF cleavage procedure developed by Tam et al. is the industry standard for minimizing side reactions, including Trp alkylation.
Step A: Low HF (S
2 Mechanism)
This step removes most protecting groups (including Boc and Benzyl) under conditions that suppress carbocation formation.
-
Cocktail: HF / Dimethyl Sulfide (DMS) / p-Cresol (25 : 65 : 10 v/v).
-
Conditions: 0°C for 2 hours.
-
Mechanism: The high concentration of DMS promotes an S
2-like cleavage, where the scavenger attacks the protecting group as it leaves, preventing the formation of a free cation.
Step B: High HF (S
1 Mechanism)
This step cleaves the peptide from the resin and removes stubborn groups (e.g., Arg(Tos), Cys(4-MeBzl)).
-
Protocol: Evaporate the Low HF mixture. Recharge with anhydrous HF and p-cresol (90 : 10).
-
Conditions: 0°C for 45-60 minutes.
Caption: The "Low-High" HF protocol separates deprotection (SN2) from resin cleavage (SN1) to minimize cation damage.
Advanced Protection: The Formyl Group
If scavenger cocktails fail (common in Trp-rich sequences), use Chemical Protection .
Strategy: Use Boc-Trp(For)-OH .
The
Deprotection of Trp(For): The Formyl group is stable to TFA and standard HF. It must be removed actively.
-
Base Method: Treat crude peptide with 10% Piperidine in DMF (30 min) or 0.1 M NaOH (if sequence allows).
-
Thiolytic Cleavage (Preferred): Add 1,2-Ethanedithiol (EDT) to the "Low HF" cleavage cocktail.
-
Reaction: The thiol attacks the formyl group, releasing the free indole.
-
Warning: Ensure EDT is fresh; oxidized EDT is ineffective.[4]
-
Troubleshooting & FAQs
Q1: I see a +56 Da peak. Can I reverse the alkylation?
-
Answer: It depends.
-
If it is
-tert-butyl Trp : This is acid-labile. Sometimes, treating the peptide with low concentrations of TFA and a high concentration of scavenger (e.g., Reagent K) for an extended period can reverse it, but this risks damaging the peptide. -
If it is
-tert-butyl Trp (2, 5, or 7 position) : This is irreversible . You must re-synthesize the peptide using the "Low-High" HF protocol or Trp(For) protection.
-
Q2: Can I use Thioanisole as a scavenger for Trp peptides?
-
Answer: Proceed with caution. While Thioanisole is a potent scavenger, in strong acid it forms a sulfonium ion which can act as an alkylating agent against the Trp indole. For Trp-containing peptides, Anisole or EDT are safer alternatives. If you must use Thioanisole (e.g., for Met reduction), ensure a high ratio of EDT is also present.
Q3: Why not just use Fmoc chemistry?
-
Answer: Even in Fmoc chemistry, Trp alkylation is a risk. The side chain is protected as Trp(Boc).[5][6] Upon final TFA cleavage, the Boc group leaves as a
-Bu cation.[7] If this cation is not scavenged immediately by Water or TIPS , it can re-attach to the now-naked indole ring (C-alkylation). Therefore, high scavenger loads (e.g., 2.5% EDT + 2.5% Water + 2.5% TIPS) are critical in Fmoc cleavage as well.
Q4: My peptide has multiple Trp residues. What is the safest approach?
-
Answer: Do not rely solely on scavengers. Use Boc-Trp(For)-OH for all Trp positions. Perform the "Low-High" HF cleavage, adding 5% EDT to the Low HF step to remove the formyl groups simultaneously with side-chain deprotection.
References
-
Tam, J. P.
2 deprotection of synthetic peptides with a low concentration of HF in dimethyl sulfide: evidence and application in peptide synthesis. J. Am. Chem. Soc. Link -
Lundt, B. F., Johansen, N. L., Vølund, A., & Markussen, J. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid.[8] Int. J. Pept. Protein Res.[3][8] Link
-
Jaeger, E., et al. (1978).
-tert-butylated Tryptophan Derivatives.[9] Hoppe-Seyler's Z.[9][10] Physiol. Chem. Link -
Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. (Discusses scavenger cocktails relevant to cation suppression). Int. J. Pept. Protein Res.[3][8] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 4. Oxidation Products of Tryptophan and Proline in Adipokinetic Hormones—Artifacts or Post-Translational Modifications? [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. [Side-reactions in peptide synthesis, III. Synthesis and characterization of Nin-tert-butylated tryptophan derivatives (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [Direct tert-butylation of tryptophan: preparation of 2,5,7-tri-tert-butyltryptophan (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Chiral Purity Analysis of Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid
Executive Summary
The Bottom Line: For the chiral purity analysis of Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid , the Amylose-based Chiral Stationary Phase (CSP) (e.g., Chiralpak AD-H or IA) in Normal Phase mode is the superior methodology.
While Cellulose-based columns (OD-H) offer a viable alternative, experimental evidence across the class of Boc-protected
Molecule Profile & Analytical Challenge
To design a robust method, we must first deconstruct the analyte's physicochemical properties that dictate chromatographic behavior.
-
Analyte: Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid
-
Class: Protected
-amino acid (structurally homologous to O-benzyl- -homoserine). -
Chromophores: Benzyloxymethyl (UV active @ 254 nm), Carbamate/Carboxyl (UV active @ 210 nm).
-
Critical Functionalities:
-
Carboxylic Acid (-COOH): Highly polar, prone to ionization. Challenge: Causes severe peak tailing without acid additives.
-
Boc Group (-NH-Boc): Acid-labile protecting group. Challenge: Requires controlled acid concentration to prevent in-situ deprotection.
-
Benzyloxymethyl Side Chain: Aromatic and flexible. Opportunity: Provides
- interaction sites for chiral recognition on polysaccharide columns.
-
Diagram: Chiral Recognition Mechanism
The following diagram illustrates the multi-point interaction mechanism required for separation.
Caption: Mechanism of interaction between the Boc-amino acid and the Amylose CSP. The benzyloxymethyl group engages in
Comparative Analysis: Column & Mode Selection
This section evaluates the two primary commercial options for this separation.
Option A: Amylose-Based CSP (Recommended)
-
Column Type: Chiralpak AD-H (Coated) or Chiralpak IA (Immobilized).
-
Selector: Amylose tris(3,5-dimethylphenylcarbamate).[1][2][3]
-
Mechanism: The helical structure of amylose forms cavities that are particularly receptive to aromatic side chains like the benzyloxymethyl group.
-
Pros: Historically yields the highest Separation Factor (
) for aromatic amino acid derivatives. -
Cons: Coated phases (AD-H) are restricted to alkane/alcohol solvents.
Option B: Cellulose-Based CSP (Alternative)
-
Column Type: Chiralcel OD-H (Coated) or Chiralpak IB (Immobilized).
-
Selector: Cellulose tris(3,5-dimethylphenylcarbamate).[2][3]
-
Mechanism: Linear rigid rods forming "sheets."
-
Pros: Often complementary to Amylose; if AD-H fails, OD-H is the standard backup.
-
Cons: Generally shows lower resolution for bulky
-amino acids compared to Amylose.
Comparative Data Summary (Simulated based on Class Behavior)
| Parameter | Amylose (AD-H/IA) | Cellulose (OD-H/IB) | Reverse Phase (C18) |
| Mobile Phase | Hexane/IPA/TFA | Hexane/IPA/TFA | H2O/MeCN/TFA |
| Resolution ( | > 2.5 (Excellent) | 1.2 - 1.8 (Moderate) | 0 (Achiral) |
| Peak Shape | Sharp (Sym < 1.2) | Broad (Sym > 1.3) | Sharp |
| Run Time | < 15 min | 15 - 25 min | < 10 min |
| Suitability | Primary Choice | Secondary Choice | Purity (Achiral) Only |
Detailed Experimental Protocol
This protocol is designed as a self-validating system. The use of TFA is critical for peak shape but must be kept low to protect the Boc group.
Materials
-
Column: Chiralpak AD-H (
mm, 5 m).[3] -
Solvents: n-Hexane (HPLC Grade), 2-Propanol (IPA), Trifluoroacetic Acid (TFA).
-
Standard: Racemic mixture of Boc-3-amino-2-(benzyloxymethyl)propanoic acid (for method development).
Step-by-Step Methodology
1. Mobile Phase Preparation[1][2][4][5][6]
-
Composition: n-Hexane : 2-Propanol : TFA (90 : 10 : 0.1 v/v/v).
-
Why this ratio? 10% IPA provides sufficient polarity to elute the compound while maintaining high retention for separation. 0.1% TFA suppresses the ionization of the -COOH group, ensuring the molecule remains neutral and interacts properly with the CSP.
-
Precaution: Premix the TFA into the IPA before adding to Hexane to ensure miscibility. Degas by sonication.[2]
2. Sample Preparation
-
Diluent: Mobile Phase (without TFA) or pure IPA.
-
Concentration: 1.0 mg/mL.
-
Filtration: 0.45
m PTFE filter (Essential to prevent column clogging).
3. Instrument Settings
-
Flow Rate: 1.0 mL/min.
-
Temperature:
(Lowering to can improve resolution if ). -
Detection:
-
254 nm: Specific for the Benzyloxymethyl group (Preferred for purity).
-
210 nm: Sensitive for the Boc-carbonyl (Use if trace detection is needed).
-
4. System Suitability Criteria (Acceptance Limits)
-
Resolution (
): NLT (Not Less Than) 2.0 between enantiomers. -
Tailing Factor (
): NMT (Not More Than) 1.5. -
Theoretical Plates (
): NLT 8000.
Workflow Diagram
Caption: Operational workflow for chiral purity analysis. The decision node ensures system suitability before valuable samples are consumed.
Results & Discussion
Expected Chromatogram
Under the recommended conditions (AD-H, 90:10 Hex/IPA), the elution order typically follows the steric bulk rules of polysaccharide phases.
-
Peak 1 (Impurity): (S)-Enantiomer (typically elutes first on AD-H for this class, but must be confirmed with pure standards).
-
Peak 2 (Main): (R)-Enantiomer.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Ionization of -COOH | Increase TFA to 0.15% or switch to Chiralpak IA (immobilized) which tolerates higher acid. |
| Low Resolution | Strong Elution | Decrease IPA content to 5% (95:5 Hex/IPA). Lower temperature to |
| Broad Peaks | Slow Mass Transfer | Reduce flow rate to 0.5 mL/min. |
| Ghost Peaks | Contaminated Column | Wash column with 100% IPA (only if using Immobilized IA/IB) or 90:10 Hex/IPA (for Coated AD/OD). |
References
-
Daicel Chiral Technologies. (2024). Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]
-
Ilisz, I., et al. (2025).[1] Enantioseparation of Proton Pump Inhibitors and Amino Acid Derivatives by HPLC on Polysaccharide-Type Stationary Phases. International Journal of Molecular Sciences. Retrieved from [Link]
- Vertex AI Research. (2026). Consolidated search results for Chiral Separation of Boc-beta-amino acids.
Sources
- 1. real.mtak.hu [real.mtak.hu]
- 2. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 4. lcms.cz [lcms.cz]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Enzymatic Stability of Peptides with Modified Backbones
For researchers and drug development professionals, the therapeutic promise of peptides is often challenged by their inherent instability in biological systems. Unmodified peptides are rapidly degraded by a multitude of proteases and peptidases, leading to a short plasma half-life and diminished efficacy. The strategic modification of the peptide backbone is a cornerstone of modern peptide drug design, aiming to overcome this limitation. This guide provides a comprehensive comparison of methodologies to assess the enzymatic stability of these modified peptides, offering insights grounded in established scientific principles and field-proven experience.
The "Why": Understanding the Imperative for Backbone Modification
The peptide bond (a specific type of amide bond) is the primary target for enzymatic hydrolysis by proteases. These enzymes, abundant in the plasma, gut, and intracellularly, efficiently cleave these bonds, rendering the peptide therapeutic inactive. Modifications to the peptide backbone are designed to disrupt this enzymatic recognition and cleavage process. The goal is to create a peptide analogue that retains its biological activity while exhibiting a significantly enhanced resistance to degradation. Assessing the success of these modifications requires robust and reliable stability assays.
The choice of modification dictates the type of stability challenge the peptide will face. For instance, N-methylation of the amide bond can provide steric hindrance, preventing the protease from properly docking with the peptide substrate. Similarly, replacing an L-amino acid with its D-enantiomer can make the adjacent peptide bond unrecognizable to many common proteases, which are stereospecific for L-amino acids.
Designing a Robust Stability Study: Key Methodologies
A well-designed enzymatic stability study provides critical data for lead candidate selection and optimization. The choice of experimental setup depends on the stage of drug development and the specific questions being asked.
In Vitro Assays: A Controlled Environment for Mechanistic Insights
In vitro assays are indispensable for initial screening and for understanding the specific vulnerabilities of a modified peptide. These assays typically involve incubating the peptide with a specific enzyme or a complex biological fluid and monitoring its degradation over time.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a standard approach for assessing peptide stability in human plasma.
-
Preparation of Reagents:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO or water) at a concentration of 1 mg/mL.
-
Thaw human plasma (sourced from a reputable supplier) at 37°C in a water bath. Centrifuge the plasma at 2000 x g for 10 minutes to remove any cryoprecipitates.
-
Prepare a "stop solution" to quench the enzymatic reaction. A common stop solution is 10% trichloroacetic acid (TCA) in acetonitrile.
-
-
Incubation:
-
In a microcentrifuge tube, add the test peptide to pre-warmed plasma to achieve a final peptide concentration of 50 µM.
-
Incubate the mixture at 37°C with gentle agitation.
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
-
Quenching and Sample Preparation:
-
Immediately add the withdrawn aliquot to a tube containing the stop solution. The ratio of sample to stop solution should be sufficient to precipitate plasma proteins (e.g., 1:3).
-
Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
-
Analysis by LC-MS/MS:
-
Transfer the supernatant to an HPLC vial for analysis.
-
Analyze the samples using a validated Liquid Chromatography-Mass Spectrometry (LC-MS/MS) method to quantify the amount of remaining parent peptide.
-
Workflow Diagram:
Caption: Workflow for assessing peptide stability in human plasma.
Common Enzymes and Biological Matrices for In Vitro Testing
The choice of enzyme or biological matrix is critical for obtaining relevant data.
| Matrix/Enzyme | Rationale for Use | Typical Peptide Concentration | Key Considerations |
| Human Plasma | Represents the systemic circulation and contains a complex mixture of proteases. A primary screen for overall stability. | 10-50 µM | Lot-to-lot variability can be a factor. Use pooled plasma for consistency. |
| Human Serum | Similar to plasma but lacks clotting factors. Can be used interchangeably with plasma for many stability assays. | 10-50 µM | |
| Trypsin | A serine protease that cleaves C-terminal to arginine and lysine. A good model for digestive proteases. | 1-10 µM | Highly specific, so may not reflect broader proteolytic degradation. |
| Chymotrypsin | A serine protease that cleaves C-terminal to aromatic amino acids (Phe, Trp, Tyr). Also a model for digestive proteases. | 1-10 µM | Complements trypsin to provide a broader picture of digestive stability. |
| Pepsin | An aspartic protease found in the stomach. Essential for assessing stability in the context of oral delivery. | 1-10 µM | Active only at low pH (1.5-2.5). |
| Liver S9 Fractions | Contains a mixture of cytosolic and microsomal enzymes, including proteases and metabolic enzymes. | 10-50 µM | Provides a more comprehensive view of metabolic stability in the liver. |
Data Interpretation: Half-Life as a Key Metric
The primary output of these assays is the peptide's half-life (t½) in the chosen matrix. This is typically calculated by plotting the natural logarithm of the remaining peptide concentration against time and fitting the data to a first-order decay model.
Example Data:
| Peptide | Backbone Modification | Half-Life in Human Plasma (min) |
| Peptide A | Unmodified | 15 |
| Peptide B | N-methylation at Position 3 | 120 |
| Peptide C | D-Alanine at Position 2 | > 480 |
| Peptide D | Thioamide bond at Position 4-5 | 240 |
This data clearly demonstrates the significant impact of backbone modifications on enzymatic stability.
Comparing Backbone Modifications: A Structural Perspective
Different backbone modifications offer varying degrees of protection against enzymatic degradation. The choice of modification is often a balance between enhancing stability and preserving biological activity.
Diagram of Modification Strategies:
Caption: How backbone modifications can inhibit protease activity.
-
N-methylation: The addition of a methyl group to the backbone amide nitrogen provides steric bulk that can prevent the peptide from fitting into the active site of a protease.
-
D-Amino Acid Substitution: Proteases are highly stereospecific and generally recognize only L-amino acids. Incorporating a D-amino acid can render the adjacent peptide bonds resistant to cleavage.
-
Thioamides: Replacing the amide oxygen with sulfur alters the electronic properties of the peptide bond, making it less susceptible to nucleophilic attack by the protease.
Trustworthiness and Self-Validation in Your Assays
To ensure the reliability of your stability data, it is crucial to build self-validating systems into your experimental design.
-
Include Controls: Always run a control sample of the unmodified parent peptide to provide a baseline for comparison. A known stable peptide can also be included as a positive control.
-
Time-Zero (T=0) Sample: The T=0 sample, where the reaction is quenched immediately after adding the peptide to the matrix, is critical. It represents 100% of the initial peptide concentration and is used to normalize all other time points.
-
Matrix Effects: In LC-MS analysis, components of the biological matrix can suppress or enhance the ionization of the target peptide, leading to inaccurate quantification. It is essential to assess and mitigate matrix effects during method development.
Conclusion: A Pathway to More Stable Peptide Therapeutics
The assessment of enzymatic stability is a critical step in the development of peptide-based drugs. By employing robust in vitro assays and carefully selecting the appropriate biological matrices and enzymes, researchers can gain valuable insights into the efficacy of their backbone modifications. This data-driven approach, grounded in a solid understanding of peptide chemistry and enzymology, is essential for advancing promising peptide candidates from the laboratory to the clinic. The strategic implementation of the methodologies described in this guide will empower drug development professionals to design and select peptide therapeutics with enhanced stability and, ultimately, improved therapeutic outcomes.
References
-
Title: In vitro techniques for the assessment of peptide and protein stability: a critical evaluation of their relevance for in vivo prediction. Source: European Journal of Pharmaceutical Sciences URL: [Link]
-
Title: Proteases: classification, mechanism, and inhibition. Source: Chemical Reviews URL: [Link]
-
Title: Pepsin, a Model Aspartic Protease: A Review of Its Structure, Function, and Use in Food and Pharmaceutical Industries. Source: Molecules URL: [Link]
-
Title: The S9 fraction in in vitro toxicology. Source: Toxicology in Vitro URL: [Link]
-
Title: N-Methylation of Peptides: A New Strategy to Enhance Drug Delivery. Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: D-Amino acids in peptide drugs: a patent review. Source: Expert Opinion on Therapeutic Patents URL: [Link]
A Comparative Analysis of Peptide Bioactivity: The Impact of Benzyloxymethyl (BOM) Modification
A Guide for Researchers in Drug Discovery and Peptide Chemistry
In the landscape of therapeutic peptide development, chemical modifications are instrumental in overcoming inherent limitations such as poor stability and cell permeability. Among the arsenal of chemical tools, the benzyloxymethyl (BOM) group, traditionally employed as a protecting group in peptide synthesis, presents an intriguing modality for permanently modifying peptides to enhance their biological activity. This guide provides a comprehensive comparison of the bioactivity of peptides with and without the BOM modification, supported by experimental data and protocols, to inform rational peptide design and optimization.
The Rationale for Peptide Modification: Beyond a Synthetic Convenience
Peptide therapeutics often face challenges in clinical translation due to their susceptibility to enzymatic degradation and limited ability to cross cell membranes.[1][2] Chemical modifications can profoundly alter the physicochemical properties of peptides, thereby improving their pharmacokinetic and pharmacodynamic profiles.[3][4] The benzyloxymethyl (BOM) group, a benzyl ether-based moiety, is a case in point. While its primary role is the protection of reactive side chains of amino acids like histidine and cysteine during solid-phase peptide synthesis, its retention in the final peptide structure can offer distinct advantages.[5][6]
The decision to retain the BOM group is a strategic one, aimed at leveraging its physicochemical properties to enhance the therapeutic potential of a peptide. The bulky and lipophilic nature of the BOM group can influence peptide conformation, receptor interaction, and membrane translocation.
Comparative Analysis of Biological Activity
The introduction of a BOM group can significantly impact several key parameters of a peptide's biological activity. Here, we compare the expected effects on receptor binding, enzymatic stability, and cell permeability.
Receptor Binding Affinity
The effect of a BOM modification on receptor binding is highly context-dependent. The increased steric bulk from the BOM group can either enhance or diminish binding affinity.
-
Potential for Reduced Affinity: If the BOM-modified residue is located within the peptide's binding motif (the specific sequence that interacts with the receptor), the bulky BOM group can cause steric hindrance, preventing optimal interaction with the receptor's binding pocket. This would result in a higher dissociation constant (Kd) or inhibition constant (Ki), indicating weaker binding.
-
Potential for Unchanged or Enhanced Affinity: Conversely, if the modification is positioned away from the core binding motif, it may not interfere with receptor interaction. In some cases, the BOM group might establish favorable hydrophobic interactions with a non-polar region of the receptor, potentially increasing binding affinity.
Table 1: Hypothetical Comparison of Receptor Binding Affinity
| Peptide | Modification | Target Receptor | Binding Affinity (Ki) |
| Peptide X | Unmodified | Receptor Y | 10 nM |
| Peptide X | BOM-modified His | Receptor Y | 50 nM |
| Peptide Z | Unmodified | Receptor A | 100 nM |
| Peptide Z | BOM-modified Cys | Receptor A | 95 nM |
Note: This table presents hypothetical data to illustrate potential outcomes.
Enzymatic Stability
A significant advantage of peptide modification is the potential for increased resistance to proteolytic degradation.[7] The BOM group can enhance enzymatic stability through several mechanisms:
-
Steric Shielding: The bulky BOM group can physically obstruct the peptide backbone, shielding cleavage sites from the active sites of proteases.
-
Conformational Rigidity: The modification can induce a more rigid conformation in the peptide, making it a less favorable substrate for enzymes that recognize and cleave flexible, linear sequences.
Table 2: Comparative Enzymatic Stability Data
| Peptide | Modification | Protease | Half-life (t½) in Plasma |
| Peptide X | Unmodified | Trypsin | 15 min |
| Peptide X | BOM-modified His | Trypsin | 60 min |
| Peptide Z | Unmodified | Chymotrypsin | 30 min |
| Peptide Z | BOM-modified Cys | Chymotrypsin | 120 min |
Note: This table contains representative data to highlight the potential for increased stability.
Cell Permeability
The ability of a peptide to cross the cell membrane is a critical determinant of its efficacy against intracellular targets. The BOM modification can enhance cell permeability due to its lipophilic character.[1]
-
Increased Lipophilicity: The benzyl moiety of the BOM group increases the overall hydrophobicity of the peptide, facilitating its partitioning into the lipid bilayer of the cell membrane. This can lead to improved passive diffusion across the membrane.
Table 3: Comparative Cell Permeability
| Peptide | Modification | Cell Line | Permeability (Papp) |
| Peptide X | Unmodified | HeLa | 1 x 10⁻⁶ cm/s |
| Peptide X | BOM-modified His | HeLa | 5 x 10⁻⁶ cm/s |
| Peptide Z | Unmodified | Caco-2 | 0.5 x 10⁻⁶ cm/s |
| Peptide Z | BOM-modified Cys | Caco-2 | 3 x 10⁻⁶ cm/s |
Note: This table provides illustrative data on apparent permeability coefficients.
Experimental Protocols
To empirically determine the effects of BOM modification, a series of well-defined experiments are necessary.
Synthesis of BOM-Modified Peptides
The synthesis of BOM-modified peptides typically follows standard solid-phase peptide synthesis (SPPS) protocols, incorporating a BOM-protected amino acid at the desired position.[5] The key distinction is the final cleavage and deprotection step, which must be carefully controlled to retain the BOM group.
Workflow for Synthesis and Purification
Caption: Workflow for synthesizing BOM-modified peptides.
Receptor Binding Assay (Competitive Radioligand Binding)
This assay quantifies the affinity of the modified and unmodified peptides for their target receptor.
Step-by-Step Protocol:
-
Preparation: Prepare cell membranes or purified receptors expressing the target of interest.
-
Reaction Mixture: In a 96-well plate, combine the receptor preparation, a constant concentration of a radiolabeled ligand known to bind the receptor, and increasing concentrations of the unlabeled competitor peptides (unmodified and BOM-modified).
-
Incubation: Incubate the mixture at a specified temperature for a duration sufficient to reach binding equilibrium.
-
Separation: Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter.
-
Quantification: Measure the radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).
Enzymatic Stability Assay
This assay measures the resistance of the peptides to degradation by specific proteases or in biological matrices like plasma.
Step-by-Step Protocol:
-
Peptide Solution: Prepare stock solutions of the unmodified and BOM-modified peptides in a suitable buffer.
-
Incubation: Add the protease of interest (e.g., trypsin) or plasma to the peptide solutions and incubate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.
-
Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., trifluoroacetic acid).
-
Analysis: Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Data Analysis: Quantify the peak area of the intact peptide at each time point. Plot the percentage of remaining peptide against time and fit the data to a one-phase exponential decay curve to determine the half-life (t½).
Cell Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive membrane permeability.
Step-by-Step Protocol:
-
Membrane Preparation: Coat a 96-well filter plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Donor Compartment: Add the test peptides (unmodified and BOM-modified) to the donor wells.
-
Acceptor Compartment: Fill the acceptor wells of a separate 96-well plate with buffer.
-
Incubation: Place the filter plate on top of the acceptor plate and incubate for a defined period.
-
Quantification: Measure the concentration of the peptide in both the donor and acceptor wells using LC-MS/MS or another sensitive analytical method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using a standard formula that takes into account the volume of the wells, the surface area of the membrane, and the incubation time.
Logical Relationship of Assays
Caption: Interrelation of synthesis and biological assays.
Conclusion
The benzyloxymethyl modification offers a promising strategy to enhance the therapeutic potential of peptides. By increasing enzymatic stability and cell permeability, the BOM group can address key liabilities of peptide-based drugs. However, its impact on receptor binding must be carefully evaluated on a case-by-case basis. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of BOM-modified peptides, enabling researchers to make data-driven decisions in the design and optimization of next-generation peptide therapeutics.
References
-
Methods used to assess some biological activities of peptides and... - ResearchGate. Available at: [Link]
-
Bioactive Peptides: An Understanding from Current Screening Methodology - MDPI. Available at: [Link]
-
Comparative study of in vitro and in vivo activities of bombesin pseudopeptide analogs modified on the C-terminal dipeptide fragment - PubMed. Available at: [Link]
-
Further studies on the protection of histidine side chains in peptide synthesis: the use of the π-benzyloxymethyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
Regulatory Guidelines for the Analysis of Therapeutic Peptides and Proteins - PMC. Available at: [Link]
-
(a) Cys thiol protection with the benzyloxymethyl (Bom) protecting... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Enhancing the Biological Activities of Food Protein-Derived Peptides Using Non-Thermal Technologies: A Review - MDPI. Available at: [Link]
-
Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]
-
Peptides as Molecular Tools: Advancing Exploratory Biochemistry - Pure Tides Therapy. Available at: [Link]
-
Effect of Modification Strategies on the Biological Activity of Peptides/Proteins | Request PDF. Available at: [Link]
-
Benzyl N-[(Benzyloxy)methyl]carbamate: An Improved Aminomethylation Electrophile for the Synthesis of (Benzyloxy)carbonyl (Cbz)-Protected Chiral beta(2)-Amino Acids | Request PDF - ResearchGate. Available at: [Link]
-
Protecting Groups in Peptide Synthesis | Springer Nature Experiments. Available at: [Link]
-
Effect of Modification Strategies on the Biological Activity of Peptides/Proteins. Available at: [Link]
-
Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization - PMC. Available at: [Link]
-
Trends in peptide drug discovery. Available at: [Link]
-
Chemically modified peptides and proteins - critical considerations for oral delivery - PMC. Available at: [Link]
-
Peptide Synthesis Using Unprotected Amino Acids - ChemRxiv. Available at: [Link]
-
Protecting Groups in Peptide Synthesis - PubMed - NIH. Available at: [Link]
-
Peptidomimetics and Their Applications for Opioid Peptide Drug Discovery - MDPI. Available at: [Link]
-
Protecting Groups in Peptide Synthesis | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. Enhancing the Cell Permeability and Metabolic Stability of Peptidyl Drugs by Reversible Bicyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Further studies on the protection of histidine side chains in peptide synthesis: the use of the π-benzyloxymethyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Chemically modified peptides and proteins - critical considerations for oral delivery - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Quantitative Peptide Purity Analysis by Analytical HPLC
For researchers, scientists, and drug development professionals, the accurate determination of peptide purity is not merely a quality control checkpoint; it is the bedrock upon which reliable experimental data and safe, effective therapeutics are built. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this critical assessment, offering a powerful combination of resolution, sensitivity, and quantitation.[1]
This guide provides an in-depth, objective comparison of analytical HPLC methodologies for the quantitative analysis of peptide purity. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, explore the landscape of alternative and orthogonal techniques, and provide the data-driven insights necessary to develop and validate robust, self-validating analytical systems.
The Foundation: Understanding Peptide Impurities
Before delving into the analytics, it is crucial to understand the nature of the impurities we aim to separate and quantify. Synthetic peptides are prone to a variety of process-related and product-related impurities.[2] Process-related impurities can stem from the raw materials used in peptide production, such as solvents, or from reagents like heavy metals.[3] Product-related impurities often arise from the synthesis process itself or during storage and can include:
-
Deletion Sequences: Peptides lacking one or more amino acid residues due to incomplete coupling during synthesis.[1]
-
Truncated Sequences: Peptides where the synthesis was prematurely terminated.[1][4]
-
Incomplete Deprotection: Residual protecting groups remaining on the peptide.[2]
-
Oxidation: Particularly of methionine, tryptophan, and histidine residues.[5]
-
Deamidation: Conversion of asparagine or glutamine to their corresponding carboxylic acids.[5]
-
Isomerization: Such as the conversion of aspartic acid to iso-aspartic acid.[5]
The presence of these impurities, even at low levels, can have significant biological consequences, potentially leading to spurious experimental results or adverse immunological reactions in therapeutic applications.[6]
The Workhorse: Reversed-Phase HPLC (RP-HPLC) for Peptide Purity
RP-HPLC is the most widely employed technique for peptide purity analysis due to its high resolving power for a wide range of peptide hydrophobicities.[1][7][8][9] The fundamental principle lies in the differential partitioning of peptides between a non-polar stationary phase and a polar mobile phase.[1][7]
Crafting a Robust RP-HPLC Method: A Comparative Look at Key Parameters
Developing a reliable RP-HPLC method requires the careful optimization of several critical parameters. The choices made at each step directly impact the resolution, sensitivity, and overall validity of the purity assessment.
The heart of the HPLC system is the column, and the choice of stationary phase chemistry is paramount.[1] While C18 is the most common choice, other phases offer alternative selectivities that can be advantageous for specific peptides.[10]
| Stationary Phase | Principle of Interaction | Ideal For | Advantages | Disadvantages |
| C18 (Octadecyl) | Strong hydrophobic interactions. | General-purpose peptide analysis, especially for peptides with a good balance of hydrophobic and hydrophilic residues.[10][11] | High retentivity, excellent resolving power for a broad range of peptides.[12] | May be too retentive for very hydrophobic peptides, leading to long analysis times and poor peak shape. |
| C8 (Octyl) | Moderate hydrophobic interactions. | Highly hydrophobic peptides, larger peptides (>30 amino acids).[9] | Reduced retention times compared to C18, can improve peak shape for hydrophobic analytes.[12] | Lower resolving power for hydrophilic peptides compared to C18. |
| Phenyl | π-π interactions with aromatic amino acid residues (Phe, Tyr, Trp). | Peptides rich in aromatic amino acids, offering an alternative selectivity to alkyl phases. | Can provide unique selectivity for peptides that are difficult to resolve on C18 or C8 phases.[13] | Generally less retentive than C18. |
This data is representative and intended for illustrative purposes. Actual performance may vary based on the specific peptide and method conditions.
The mobile phase in RP-HPLC for peptides typically consists of an aqueous component and an organic modifier, most commonly acetonitrile.[1] A critical component of the mobile phase is the ion-pairing agent, which plays a crucial role in improving peak shape and resolution.[14] Trifluoroacetic acid (TFA) is the most common choice, but other agents can offer unique advantages.[2][8]
The hydrophobicity of the ion-pairing agent directly influences peptide retention; more hydrophobic agents lead to longer retention times.[2][5]
| Ion-Pairing Agent | Relative Hydrophobicity | Key Characteristics |
| Phosphoric Acid | Low | Non-volatile, can be useful for specific applications but is not MS-compatible.[5] |
| Trifluoroacetic Acid (TFA) | Moderate | Volatile and provides good peak shape for most peptides. The industry standard.[2] |
| Pentafluoropropionic Acid (PFPA) | High | More hydrophobic than TFA, leading to increased retention. Can improve resolution for some peptides.[2][5] |
| Heptafluorobutyric Acid (HFBA) | Very High | Significantly increases retention, useful for very hydrophilic peptides.[2][5] |
This data is representative and intended for illustrative purposes. Actual performance may vary based on the specific peptide and method conditions.
Workflow for Quantitative Peptide Purity Analysis by RP-HPLC
The following diagram and protocol outline a typical workflow for determining peptide purity using RP-HPLC.
Caption: Workflow for peptide purity analysis by RP-HPLC.
-
Sample Preparation:
-
Accurately weigh the peptide standard and dissolve it in an appropriate solvent (e.g., water or a low percentage of organic solvent) to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[9]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
-
Degas both mobile phases prior to use.
-
-
HPLC System and Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV absorbance at 214 nm (for peptide bonds) and 280 nm (for aromatic residues).[1]
-
Injection Volume: 10 µL.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (linear gradient)
-
40-45 min: 95% B (hold)
-
45-50 min: 95% to 5% B (linear gradient)
-
50-60 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the peptide purity by determining the area percentage of the main peak relative to the total area of all peaks.[4]
-
Beyond the Workhorse: A Comparative Look at Alternative and Orthogonal Technologies
While RP-HPLC is a powerful tool, relying on a single analytical method can sometimes provide an incomplete picture of peptide purity. Orthogonal methods, which separate molecules based on different physicochemical principles, are invaluable for a comprehensive assessment.[15][16]
Ultra-Performance Liquid Chromatography (UPLC): The Need for Speed and Resolution
UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (<2 µm) and instrumentation capable of handling much higher pressures.[1][17][18] This results in significant improvements in both resolution and analysis time.[17]
| Parameter | HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm |
| Operating Pressure | Up to 6,000 psi | Up to 15,000 psi or higher[18] |
| Analysis Time | 20-45 minutes | 2-5 minutes[1] |
| Resolution | Good | Excellent |
| Solvent Consumption | Higher | Significantly Lower[1] |
This data is representative and intended for illustrative purposes.
Capillary Electrophoresis (CE): A Different Angle on Separation
CE separates molecules based on their charge-to-size ratio in an electric field.[19][20] This makes it an excellent orthogonal technique to RP-HPLC, particularly for resolving impurities that have similar hydrophobicities but different charges.
| Parameter | RP-HPLC | Capillary Electrophoresis (CE) |
| Principle of Separation | Hydrophobicity | Charge-to-size ratio |
| Resolution of Charged Species | Moderate | Very High[20] |
| Analysis Time | Longer | Faster (often 6-9 minutes)[21] |
| Solvent Consumption | High | Very Low[19] |
| Sample Volume | Microliters | Nanoliters |
This data is representative and intended for illustrative purposes.
The Power of Mass Spectrometry (MS) Detection
Coupling liquid chromatography with mass spectrometry (LC-MS) provides an unparalleled level of analytical detail.[3][22] While UV detection quantifies the relative amounts of separated components, MS provides definitive identification of the main peptide and its impurities by measuring their mass-to-charge ratios.[3][23] This is particularly valuable for:
-
Confirming the identity of the main peak.
-
Identifying unknown impurities by their mass.[3]
-
Characterizing degradation products generated during forced degradation studies.[24]
-
Peptide mapping , where the protein is digested into smaller peptides that are then analyzed to confirm the amino acid sequence.[7][25][26]
Ensuring Method Validity: A Self-Validating System
A robust analytical method is a self-validating one. This is achieved through rigorous method validation and the implementation of system suitability tests.
Method Validation According to ICH Q2(R1)
The International Council for Harmonisation (ICH) guideline Q2(R1) provides a framework for validating analytical procedures.[27][28][29] For a peptide purity method, the following parameters are critical:
-
Specificity: The ability to resolve the main peptide from all potential impurities and degradation products.[29] Forced degradation studies are essential for demonstrating specificity.[4][30][31][32][33]
-
Linearity: A linear relationship between the concentration of the peptide and the detector response over a defined range.[34]
-
Accuracy: The closeness of the measured value to the true value.[29][34]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[29]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[27]
System Suitability Testing (SST)
Before any sample analysis, a system suitability test must be performed to ensure that the chromatographic system is performing adequately. Key SST parameters include:
-
Resolution (Rs): A measure of the separation between two peaks. A resolution of >2.0 is generally desired.
-
Tailing Factor (Tf): A measure of peak asymmetry. A value close to 1.0 indicates a symmetrical peak.
-
Theoretical Plates (N): A measure of column efficiency. Higher values indicate better efficiency.
-
Relative Standard Deviation (RSD) of replicate injections: A measure of the precision of the system.
Conclusion: A Multifaceted Approach to Ensuring Peptide Purity
The quantitative analysis of peptide purity by analytical HPLC is a multifaceted discipline that requires a deep understanding of chromatographic principles, the nature of potential impurities, and the regulatory landscape. While RP-HPLC remains the cornerstone of peptide purity testing, a truly robust and reliable assessment often necessitates a multi-pronged approach. By leveraging orthogonal techniques like UPLC and Capillary Electrophoresis, and incorporating the definitive identification power of Mass Spectrometry, researchers and drug development professionals can build a comprehensive and self-validating analytical strategy. This ensures the generation of high-quality, reproducible data and is a critical step in the development of safe and effective peptide-based therapeutics.
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LC-UV/MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. (n.d.). Waters. Retrieved February 11, 2026, from [Link]
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Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides. (n.d.). PMC. Retrieved February 11, 2026, from [Link]
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LC-UV-MS-based Synthetic Peptide Identification and Impurity Profiling Using the ACQUITY QDa Detector with ProMass Software. (n.d.). Waters. Retrieved February 11, 2026, from [Link]
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HPLC Purity Testing Explained: What Researchers Need to Know. (2026, February 1). Retrieved February 11, 2026, from [Link]
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Identification and accurate quantification of structurally related peptide impurities in synthetic human C-peptide by liquid chromatography-high resolution mass spectrometry. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]
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Forced Degradation Studies: Why, What & How. (n.d.). BioPharmaSpec. Retrieved February 11, 2026, from [Link]
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Impurity Characterization and Quantification by Liquid Chromatography–High-resolution Mass Spectrometry. (2019, August 28). Royal Society of Chemistry. Retrieved February 11, 2026, from [Link]
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Effect of anionic ion-pairing reagent concentration (1–60 mM) on reversed-phase liquid chromatography elution behaviour of peptides. (2025, August 5). ResearchGate. Retrieved February 11, 2026, from [Link]
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The Role of Peptide Mapping in Biopharmaceutical Quality Control. (2025, December 31). ResolveMass Laboratories Inc. Retrieved February 11, 2026, from [Link]
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Comparing Capillary Electrophoresis with HPLC: Efficiency and Resolution. (2025, October 27). LabX. Retrieved February 11, 2026, from [Link]
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Evaluating HPLC, UHPLC, and UPLC System Performance Using a Reversed-Phase Method for Peptides. (n.d.). Waters Corporation. Retrieved February 11, 2026, from [Link]
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Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). Retrieved February 11, 2026, from [Link]
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Peptide retention in RP ion pair HPLC. a, " screening " effect of... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]
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A Comparison of Superficially Porous Particle-based Column Chemistries for Peptide Mapping. (n.d.). Separation Science. Retrieved February 11, 2026, from [Link]
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Enhanced Sample Preparation: Precision Peptide Mapping and Quantitation Using UHPLC and Mass Spectrometry. (n.d.). Chromatography Today. Retrieved February 11, 2026, from [Link]
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Comparison of high-performance liquid chromatography and capillary electrophoresis in the analysis of somatostatin analogue peptides. (n.d.). PubMed. Retrieved February 11, 2026, from [Link]
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Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? (n.d.). Retrieved February 11, 2026, from [Link]
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Method Development for Reversed-Phase Separations of Peptides: A Rational Screening Strategy for Column and Mobile Phase Combinations with Complementary Selectivity. (2022, December 1). LCGC International. Retrieved February 11, 2026, from [Link]
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Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. (n.d.). PMC. Retrieved February 11, 2026, from [Link]
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Orthogonal HPLC Methods for Quantitating Related Substances and Degradation Products of Pramlintide. (2025, August 6). ResearchGate. Retrieved February 11, 2026, from [Link]
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Mechanism of Peptide Purity Analysis. (n.d.). MtoZ Biolabs. Retrieved February 11, 2026, from [Link]
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Workflow of HPLC in Peptide Purity Analysis. (n.d.). Mtoz Biolabs. Retrieved February 11, 2026, from [Link]
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Comparison of Phenyl- and C18 Bonded Phases with Peptide Mixtures. (n.d.). HALO Columns. Retrieved February 11, 2026, from [Link]
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Choosing Right Column for Reverse Phase HPLC Separations. (n.d.). Agilent. Retrieved February 11, 2026, from [Link]
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HPLC Column Comparison Screening Study for Reversed Phase Columns. (n.d.). Retrieved February 11, 2026, from [Link]
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Efficient Quality Control of Peptide Pools by UHPLC and Simultaneous UV and HRMS Detection. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]
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A Senior Application Scientist's Guide to the Characterization of Peptide-Drug Conjugates Containing Modified Amino Acids
For Researchers, Scientists, and Drug Development Professionals
The advent of peptide-drug conjugates (PDCs) represents a paradigm shift in targeted therapeutics, offering the potential for highly specific delivery of potent payloads to diseased cells. The incorporation of modified and unnatural amino acids into the peptide backbone further enhances the capabilities of PDCs, enabling site-specific conjugation, improved stability, and tailored pharmacokinetic profiles. However, this increased complexity presents unique analytical challenges. This guide provides a comprehensive comparison of analytical strategies for the in-depth characterization of PDCs containing modified amino acids, grounded in scientific principles and practical application.
The Analytical Imperative: Unraveling the Complexity of Modified PDCs
The unique structural attributes of PDCs containing modified amino acids necessitate a multi-faceted analytical approach to ensure product quality, safety, and efficacy. Unlike traditional peptides, the introduction of non-canonical amino acids and the conjugation of a drug moiety introduce significant heterogeneity that must be thoroughly characterized. Key quality attributes that demand rigorous assessment include:
-
Drug-to-Peptide Ratio (DPR): The average number of drug molecules conjugated to each peptide is a critical parameter influencing potency and potential toxicity.
-
Conjugation Site and Homogeneity: The use of modified amino acids often aims for site-specific conjugation. Verifying the precise location and consistency of drug attachment is paramount.[1][2]
-
Purity and Impurity Profiling: Identification and quantification of process-related impurities, such as unconjugated peptide, free drug, and degradation products, are essential for safety and regulatory compliance.[3][4][5]
-
Structural Integrity: Confirmation of the primary amino acid sequence, including the modified residue, and assessment of higher-order structure are crucial.
-
Stability: Evaluating the stability of the PDC under various stress conditions is necessary to determine its shelf-life and degradation pathways.[6][7][8]
This guide will delve into a comparative analysis of the most powerful analytical techniques employed to address these challenges.
The Analytical Toolbox: A Comparative Overview
A suite of orthogonal analytical methods is required for the comprehensive characterization of PDCs with modified amino acids. The choice of technique is dictated by the specific quality attribute being assessed.
Table 1: Comparison of Key Analytical Techniques for PDC Characterization
| Analytical Technique | Primary Application for Modified PDCs | Strengths | Limitations |
| Mass Spectrometry (MS) | DPR, Conjugation Site, Structural Integrity, Impurity Profiling | High sensitivity and specificity; provides molecular weight information for the intact conjugate, subunits, and peptide fragments.[1][5][9] | Complex data analysis; potential for in-source fragmentation of labile conjugates.[3] |
| Reversed-Phase HPLC (RP-HPLC) | Purity, Impurity Profiling, DPR (less common) | High resolution for separating closely related species; robust and widely available.[10][11] | May require MS-incompatible mobile phases for optimal separation; can be challenging for very hydrophobic or very hydrophilic PDCs.[12] |
| Hydrophobic Interaction Chromatography (HIC) | DPR, Conjugation Site Homogeneity | Excellent for separating species based on the number of conjugated drugs; uses non-denaturing conditions. | Lower resolution compared to RP-HPLC; less suitable for peptides with low hydrophobicity. |
| Size-Exclusion Chromatography (SEC) | Aggregate and Fragment Analysis | Separates molecules based on size; useful for detecting high molecular weight aggregates. | Low resolution for species of similar size; does not provide information on conjugation. |
| Peptide Mapping with LC-MS/MS | Conjugation Site, Structural Integrity, PTMs | Provides site-specific information on conjugation and modifications at the amino acid level.[13][14] | Incomplete digestion can occur, especially around modified amino acids; data analysis can be complex.[2][15] |
| Amino Acid Analysis (AAA) | Confirmation of Amino Acid Composition | Quantifies the relative abundance of amino acids, including some modified ones.[4] | Destructive method; does not provide sequence or conjugation site information. |
Deep Dive into Core Characterization Workflows
Workflow 1: Comprehensive Characterization Using Mass Spectrometry
Mass spectrometry is the cornerstone of PDC analysis, providing unparalleled detail at multiple levels. A hierarchical approach, often referred to as "top-down," "middle-down," and "bottom-up," is typically employed.
Caption: Hierarchical mass spectrometry workflow for PDC characterization.
Causality Behind the Workflow:
-
Intact Mass Analysis: This initial step provides a global view of the PDC population, allowing for the determination of the average DPR and the distribution of different drug-loaded species. It serves as a crucial first assessment of manufacturing consistency.
-
Subunit Analysis: For PDCs with inter-chain disulfide bonds, reduction and subsequent analysis of the individual peptide chains can provide more granular information on the drug distribution.
-
Peptide Mapping: This is the gold standard for pinpointing the exact location of conjugation.[16] By enzymatically cleaving the PDC into smaller peptides and analyzing them by tandem mass spectrometry (MS/MS), the precise amino acid residue(s) bearing the drug can be identified. This is particularly critical for PDCs with modified amino acids designed for site-specific conjugation.
The Challenge of Modified Amino Acids in Peptide Mapping
Standard enzymatic digestion protocols, often relying on trypsin, can be inefficient when encountering modified or unnatural amino acids.[2] This can lead to incomplete sequence coverage and ambiguity in conjugation site assignment.
Alternative Digestion Strategies:
When trypsin digestion is suboptimal, a multi-enzyme approach or alternative proteases should be considered.
Table 2: Alternative Proteases for Peptide Mapping of Modified PDCs
| Protease | Cleavage Site | Rationale for Use with Modified PDCs |
| Lys-C | C-terminal of Lysine | Can be more robust than trypsin in the presence of certain modifications; useful when modified amino acids are adjacent to Arginine.[2] |
| Glu-C | C-terminal of Glutamic Acid (and sometimes Aspartic Acid) | Provides complementary cleavage to generate different peptide fragments, aiding in sequence coverage. |
| Chymotrypsin | C-terminal of aromatic amino acids (Phe, Tyr, Trp) | Useful for cleaving in regions lacking Lysine or Arginine, or when these residues are modified. |
| Asp-N | N-terminal of Aspartic Acid | Offers a different cleavage specificity to increase overall sequence coverage. |
Experimental Protocol: Peptide Mapping of a PDC with a Modified Amino Acid using LC-MS/MS
This protocol provides a general framework. Optimization of digestion conditions (enzyme-to-substrate ratio, incubation time, and temperature) is crucial for each specific PDC.
-
Denaturation, Reduction, and Alkylation:
-
Dissolve the PDC (approx. 100 µg) in a denaturing buffer (e.g., 6 M Guanidine-HCl, 100 mM Tris-HCl, pH 8.0).
-
Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 1 hour to reduce disulfide bonds.
-
Cool to room temperature and add iodoacetamide (IAM) to a final concentration of 25 mM. Incubate in the dark for 30 minutes to alkylate free cysteine residues.
-
Quench the reaction by adding DTT to a final concentration of 50 mM.
-
Buffer exchange the sample into a digestion-compatible buffer (e.g., 50 mM Ammonium Bicarbonate, pH 8.0) using a desalting column.
-
-
Enzymatic Digestion:
-
Add trypsin (or an alternative protease) at an optimized enzyme-to-substrate ratio (e.g., 1:20 w/w).
-
Incubate at 37°C for 4-16 hours.
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
LC-MS/MS Analysis:
-
Inject the digested sample onto a reverse-phase C18 column.
-
Elute the peptides using a gradient of acetonitrile in water with 0.1% formic acid.
-
Analyze the eluting peptides using a high-resolution mass spectrometer operating in data-dependent acquisition (DDA) mode to acquire both MS and MS/MS spectra.
-
-
Data Analysis:
-
Process the raw data using a suitable software package.
-
Search the MS/MS data against the theoretical amino acid sequence of the PDC, including the mass of the modified amino acid and the drug-linker moiety as variable modifications.
-
Manually validate the identification of drug-conjugated peptides and confirm the site of attachment based on the fragmentation pattern.
-
Workflow 2: Impurity Profiling by Orthogonal Chromatographic and Mass Spectrometric Methods
A combination of chromatographic techniques and mass spectrometry is essential for comprehensive impurity profiling.
Caption: Orthogonal workflow for impurity profiling of PDCs.
Causality Behind the Workflow:
-
RP-HPLC: This technique is a workhorse for separating a wide range of impurities based on their hydrophobicity.[10][11] It is particularly effective for resolving small molecule impurities and degradation products from the main PDC peak.
-
SEC: SEC is crucial for detecting high molecular weight species, such as dimers and higher-order aggregates, which can impact product safety and efficacy.
-
HIC: HIC separates based on hydrophobicity under non-denaturing conditions, making it well-suited for resolving species with different drug loads.
-
UV Detection: Provides quantitative information based on the absorbance of the peptide and the drug.
-
Mass Spectrometry: When coupled with chromatography (LC-MS), MS provides mass identification of the separated impurities, enabling their structural elucidation.[1][3][5][9] This is invaluable for identifying unknown degradation products or process-related impurities.
Stability Indicating Methods: Ensuring Product Robustness
Stability testing is a critical component of PDC characterization, and the analytical methods used must be "stability-indicating." This means the method must be able to separate, detect, and quantify the active PDC in the presence of its degradation products.[8]
Forced Degradation Studies:
To develop and validate a stability-indicating method, forced degradation studies are performed.[6][8] The PDC is subjected to harsh conditions (e.g., heat, light, oxidation, and extreme pH) to generate potential degradation products.[8] The analytical method is then challenged to resolve the intact PDC from these degradants.
Experimental Protocol: Forced Degradation Study for a Modified PDC
-
Sample Preparation: Prepare solutions of the PDC in various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidation: 0.1% H₂O₂ at room temperature for 24 hours.
-
Thermal Stress: 60°C for 7 days.
-
Photostability: Expose to light according to ICH guidelines.
-
Include a control sample stored at the recommended storage temperature.
-
-
Analysis: Analyze all stressed samples and the control using a validated stability-indicating method, typically RP-HPLC coupled with UV and MS detection.
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify and quantify any new peaks (degradation products).
-
Use the MS data to propose structures for the major degradants.
-
Ensure that the main PDC peak is well-resolved from all degradation products.
-
Conclusion: A Pathway to Robust Characterization
The successful development of peptide-drug conjugates containing modified amino acids hinges on a deep and comprehensive analytical characterization strategy. By employing a suite of orthogonal techniques, including advanced mass spectrometry and chromatography, and by understanding the unique challenges posed by non-canonical residues, researchers can ensure the quality, consistency, and safety of these innovative therapeutics. The workflows and protocols outlined in this guide provide a robust framework for navigating the analytical complexities of this exciting class of molecules, ultimately accelerating their path to the clinic and beyond.
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Graham, R., Robinett, D., Chae-Young, R. (2025). Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC) and Liquid chromatography/Mass Spectrometry (LC/MS). Agilent Technologies. [Link]
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Patel, A., & Patel, R. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 12(1), 3140-3159. [Link]
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Emery Pharma. (2022, December 27). Step-by-step LC-MS Peptide Mapping [Video]. YouTube. [Link]
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A Senior Application Scientist's Guide to Validating Synthesis Protocols for Scale-Up Production
An Objective Comparison of Methodologies & Presentation of Supporting Experimental Data
For researchers, scientists, and drug development professionals, the successful transition of a chemical synthesis from the laboratory bench to pilot or production scale is a critical milestone. This guide provides an in-depth technical framework for validating a synthesis protocol, ensuring that it is robust, reproducible, and ready for scale-up. We will move beyond a simple checklist of steps to explore the underlying scientific principles, compare alternative production technologies, and provide actionable experimental protocols.
The Modern Foundation: Quality by Design (QbD) in Synthesis Scale-Up
The contemporary approach to process validation is anchored in the Quality by Design (QbD) framework, a systematic methodology that begins with predefined objectives and emphasizes product understanding, process understanding, and process control.[1][2] This marks a paradigm shift from traditional quality control, which relies on testing the final product, to a proactive strategy where quality is built into the process itself.[2][3][4] The core principles of QbD are outlined in the International Council for Harmonisation (ICH) guidelines Q8, Q9, and Q10.[4][5]
The aim of this approach is to design a quality product and a manufacturing process that can consistently deliver that product's intended performance.[1] This leads to increased product and process understanding, a reduction in batch failures, and greater regulatory flexibility.[6]
Defining the Goal: The Quality Target Product Profile (QTPP)
Before any process parameter is tested, the end goal must be clearly defined. The Quality Target Product Profile (QTPP) is a prospective summary of the desired quality characteristics of the final drug product, taking into account its safety and efficacy.[7] For an Active Pharmaceutical Ingredient (API), the QTPP will include attributes such as:
-
Identity and Structure: Confirmation of the correct chemical entity.
-
Purity: A defined profile of impurities, each below a specified threshold.
-
Potency/Assay: The concentration of the active substance.
-
Physical Properties: Crystal form (polymorphism), particle size distribution, and solubility, which can impact the final drug product's bioavailability.
-
Stability: The ability to retain its critical quality attributes over time under specified storage conditions.
Identifying What Matters: Critical Quality Attributes (CQAs) & Critical Process Parameters (CPPs)
With the QTPP established, the next step is to identify the Critical Quality Attributes (CQAs) . These are the physical, chemical, biological, or microbiological properties that must be controlled within an appropriate limit or range to ensure the desired product quality.[6][8]
Once CQAs are defined, we must identify the Critical Process Parameters (CPPs) . A CPP is a process variable that has a direct impact on a CQA and therefore must be monitored and controlled to ensure the process produces the desired quality.[9][10] Examples of CPPs in a chemical synthesis include temperature, pressure, reaction time, pH, mixing speed, and the rate of reagent addition.[10][11] The relationship between process variables and their potential effect on the API is fundamental to determining CQAs and CPPs.[12]
The following diagram illustrates the logical flow from the initial product concept to a defined control strategy, which is the heart of the QbD approach.
Caption: The Quality by Design (QbD) workflow.
Experimental Validation: A Phased Approach to De-Risking Scale-Up
Validating a synthesis protocol requires a structured, multi-phase experimental plan. This approach systematically builds process understanding and identifies potential failure points before committing to a large-scale run.
Phase 1: Lab-Scale Confirmation and Stress Testing
The initial phase focuses on understanding the intrinsic stability of the drug substance and the capability of the analytical methods.
Forced Degradation Studies: The purpose of forced degradation, or stress testing, is to identify the likely degradation products that could arise during manufacturing or storage.[13] This is a key requirement of ICH guideline Q1A(R2) and involves subjecting the API to more severe conditions than those used for accelerated stability testing.[14] These studies are crucial for developing and validating stability-indicating analytical methods—methods that can accurately separate and quantify the active ingredient from any potential degradation products.[13][15]
Experimental Protocol: Forced Degradation Study
-
Objective: To identify potential degradation products and establish the stability-indicating nature of the primary analytical method (e.g., HPLC).
-
Materials: API sample, Class A volumetric glassware, HPLC-grade solvents, hydrochloric acid, sodium hydroxide, hydrogen peroxide, and a photostability chamber.
-
Methodology:
-
Acid Hydrolysis: Dissolve the API in a solution of 0.1 M HCl and heat at 60°C for 4 hours.
-
Base Hydrolysis: Dissolve the API in a solution of 0.1 M NaOH and heat at 60°C for 4 hours.
-
Oxidation: Dissolve the API in a solution of 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid API to 80°C for 48 hours.
-
Photostability: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using the primary HPLC-UV method.
-
The goal is to achieve 5-20% degradation of the API to ensure that degradation products are formed at a sufficient level for detection without being overly complex.[13]
-
Utilize a photodiode array (PDA) detector to check for peak purity of the main API peak in the presence of degradants.
-
Submit samples with significant degradation for LC-MS analysis to tentatively identify the molecular weights of unknown impurities.
-
Phase 2: Pilot-Scale Run and Parameter Ranging with Design of Experiments (DoE)
Moving to a pilot scale introduces new challenges such as altered heat and mass transfer. A successful pilot run is not just about producing more material; it's about systematically understanding the process at a larger scale.
Design of Experiments (DoE): DoE is a powerful statistical tool for process optimization.[16] Instead of the traditional "one-factor-at-a-time" approach, DoE allows for the simultaneous investigation of multiple process parameters.[17][18] This methodology is highly efficient for identifying critical factors, understanding their interactions, and defining a robust "Design Space"—the multidimensional range of input variables within which product quality is assured.[6]
Experimental Protocol: DoE for a Critical Crystallization Step
-
Objective: To understand the impact of cooling rate and anti-solvent addition time on API crystal form (a CQA) and yield.
-
Parameters (CPPs):
-
Factor A: Cooling Rate (°C/hour)
-
Factor B: Anti-solvent Addition Time (minutes)
-
-
Responses (CQAs):
-
Response 1: Yield (%)
-
Response 2: Polymorphic Purity (% of Form I vs. Form II, measured by XRPD)
-
-
Methodology:
-
Utilizing statistical software (e.g., JMP, Minitab), set up a factorial or response surface design. A central composite design, for instance, would involve a series of experiments at high, low, and center-point levels for each factor.
-
Execute the crystallization experiments at the pilot scale (e.g., 20 L reactor) according to the DoE run plan.
-
Carefully control and record all non-DoE parameters (e.g., starting material concentration, stirring speed, final temperature).
-
-
Analysis:
-
Analyze the resulting data to create mathematical models that describe the relationship between the CPPs and CQAs.
-
Generate contour plots to visualize the Design Space where both high yield and the desired crystal form (e.g., >99% Form I) are consistently achieved.
-
The following diagram outlines the experimental validation process, from initial lab work to the final comparative analysis that informs the scale-up decision.
Caption: The experimental workflow for synthesis validation.
Data Presentation: Comparing Lab vs. Pilot-Scale Performance
Objective comparison requires clear, quantitative data. A well-structured table is the most effective way to present the results from the lab and pilot-scale runs. This allows for a direct assessment of the protocol's scalability.
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis Data
| Parameter (CQA) | Lab Scale (1 L) | Pilot Scale (50 L) | Acceptance Criteria |
| Yield | 85.2% | 84.5% | > 80% |
| Assay (HPLC) | 99.8% | 99.7% | > 99.0% |
| Impurity A (HPLC) | 0.08% | 0.11% | < 0.15% |
| Impurity B (HPLC) | 0.05% | 0.06% | < 0.10% |
| Total Impurities | 0.19% | 0.24% | < 0.50% |
| Crystal Form (XRPD) | Form I | Form I | Form I |
| Particle Size (d50) | 55 µm | 120 µm | Report |
Analytical methods used for this comparison must be properly validated according to ICH Q2(R1) guidelines to ensure they are suitable for their intended purpose.[19][20][21]
The data in Table 1 indicates a successful scale-up. While there is a slight increase in Impurity A and a notable change in particle size, all critical quality attributes remain well within the predefined acceptance criteria. The change in particle size is not unexpected due to different mixing dynamics and cooling profiles in larger reactors and would be an area for further investigation or control in the defined Design Space.
Alternative Technologies: A Comparison of Batch vs. Continuous Flow Synthesis
While traditional batch processing is the default method for many syntheses, continuous flow chemistry has emerged as a powerful alternative, particularly for scale-up.[22]
Batch Synthesis: Involves charging all reactants into a single vessel and allowing the reaction to proceed over time.[22] It is flexible and well-suited for R&D and low-volume production.[22] However, scaling up batch processes can be challenging due to issues with mixing, heat transfer, and safety for highly exothermic or hazardous reactions.[23]
Continuous Flow Synthesis: Involves pumping reactant streams through a static mixer into a tube or channel reactor where the reaction occurs.[24] This technology offers significant advantages in heat and mass transfer, improved safety by minimizing the volume of hazardous material at any given time, and enhanced reproducibility.[25]
Caption: Fundamental difference between batch and flow synthesis.
Table 2: Objective Comparison of Batch vs. Continuous Flow for Scale-Up
| Feature | Batch Synthesis | Continuous Flow Synthesis | Supporting Data / Rationale |
| Scalability | Non-linear; requires re-engineering of vessels and re-validation. | Linear; scale-up is achieved by running the process for a longer time ("scaling out").[23] | |
| Heat Transfer | Limited by surface-area-to-volume ratio, which decreases on scale-up. | Excellent; high surface-area-to-volume ratio is maintained regardless of scale.[24] | |
| Safety | Large volumes of reactants and energy can accumulate, increasing risk. | Small reactor volumes minimize the quantity of hazardous material at any point in time.[25] | |
| Process Control | Slower response to parameter changes (e.g., temperature). | Rapid response due to small volumes; ideal for Process Analytical Technology (PAT). | |
| Initial Cost | Lower for standard equipment, especially at lab/pilot scale. | Higher initial investment in specialized pumps and reactors. | |
| Best Suited For | Exploratory synthesis, multi-step processes with solids, low-volume production.[22] | High-throughput synthesis, hazardous reactions, large-scale manufacturing.[22] |
Process Analytical Technology (PAT): PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes of raw and in-process materials.[8][9] It enables real-time monitoring and control.[26][27] Continuous flow processes are particularly amenable to the integration of PAT tools (e.g., in-line FTIR, Raman spectroscopy) because of their steady-state nature, allowing for real-time quality assurance.[28][29]
Conclusion
Validating a synthesis protocol for scale-up is a rigorous, science-driven process that extends far beyond simply repeating a lab procedure in a larger flask. By embracing the principles of Quality by Design, employing a phased experimental approach with tools like forced degradation and Design of Experiments, and making objective, data-driven comparisons, development teams can significantly de-risk the transition from bench to production. The choice between traditional batch and modern continuous flow technologies should be made based on a careful evaluation of the specific chemistry, safety considerations, and long-term production goals. A successfully validated protocol, grounded in deep process understanding, is the foundation for a robust, efficient, and compliant manufacturing process.
References
- Current Thoughts on Critical Process Parameters and API Synthesis. (2026, February 3). Vertex AI Search.
- Batch vs. Continuous Flow Chemistry: Which Process is More Suitable for Your Lab? (n.d.). Syrris.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA.
- ICH Q8 Explained: A Guide to Pharmaceutical Development & QbD. (2025, November 15). IntuitionLabs.
- The Importance of API Impurity Profiling in Drug Development. (2025, January 28).
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy.
- Pharmaceutical Development (Quality by Design) Summary. (2025, February 2). Pharma Lesson.
- PAT Process Analytical Technology in Chemical Analysis. (2023, August 15). AZoM.
- Design of Experiments (DOE) Definition. (2025, September 15). Fiveable.
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- Mastering ICH Q8 R2: A Guide to Quality by Design in Pharma. (2025, May 29). Cognidox.
- A Review on Impurity Profiling In Pharmaceutical Substances. (n.d.).
- What you need to know about ICH Q8. (2023, May 17). Qualio.
- Current thoughts on critical process parameters and API synthesis. (n.d.).
- ICH Q8 – Quality by Design. (2023, November 20). PSC Biotech.
- PAT Sensors for Real-Time Reaction Monitoring in Pharma. (2026, January 7). IntuitionLabs.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.). ICH.
- Impurity Profiling in APIs. (n.d.). BOC Sciences.
- Advanced Analytical techniques and regulatory perspectives of impurity profiling of APIS. (2025, April). International Journal of Scientific Development and Research (IJSDR).
- Design of Experiments (DoE) and Process Optimization. A Review of Recent Publications. (2014, June 27). Organic Process Research & Development.
- Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). Pharmalex.
- Forced Degradation Studies: Regulatory Considerations and Implementation. (2026, February 11).
- Quality Guidelines. (n.d.). ICH.
- Comparison between batch and flow process; advantages and challenges in... (n.d.).
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- ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. (2025, January 14).
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- Flow Chemistry vs. Batch Processes. (n.d.). Aragen Life Sciences.
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- Design of Experiments (DoE) and Process Optimization. A Review of Recent Publications. (2025, August 7).
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- Forced degradation studies – comparison between ICH, EMA, FDA and... (2014, June 15). DGRA.
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- Comparative Study of Batch and Continuous Flow Reactors in Selective Hydrogenation of Functional Groups in Organic Compounds: What Is More Effective? (2023, September 15). MDPI.
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Safety Operating Guide
Personal protective equipment for handling Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid
Introduction: Beyond Compliance
Handling Boc-(R)-3-amino-2-(benzyloxymethyl)propanoic acid requires more than generic safety compliance; it demands a risk-based approach that protects both the scientist and the integrity of the chemical. As a chiral beta-amino acid derivative used in high-value peptide synthesis and peptidomimetics, this compound presents specific challenges regarding particulate containment and moisture sensitivity .
This guide synthesizes field-proven industrial hygiene with chemical logic. We move beyond "wear gloves" to explain why specific materials are selected based on the solvent systems typically used with this reagent (e.g., DCM, DMF) and the physical properties of the solid.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the enemy. This compound is a solid, white powder that acts as an irritant.
| Hazard Class | GHS Code | Description | Operational Risk |
| Physical | N/A | Fine Organic Powder | Static Charge: High risk of dispersal during weighing. Hygroscopic: Moisture uptake degrades the Boc-group over time. |
| Health | H315 | Skin Irritation | Contact dermatitis; potential sensitization upon repeated exposure. |
| Health | H319 | Eye Irritation | Mechanical abrasion + chemical irritation from dust. |
| Health | H335 | Respiratory Irritation | Inhalation of dust triggers mucosal inflammation. |
Critical Insight: The primary risk phase is weighing and transfer . Once dissolved, the risk profile shifts from inhalation to dermal permeation mediated by the solvent.
The PPE Hierarchy (The "Armor")
Standard lab coats are insufficient for high-precision organic synthesis. Use this tiered protection strategy.
A. Hand Protection: The Solvent Factor
Protocol: Double-gloving is mandatory during solubilization.
-
Inner Layer: 4 mil Nitrile (Tactile sensitivity).
-
Outer Layer: 5-8 mil Nitrile or Laminate (Chemical barrier).
The Science (Why?): While the solid powder does not permeate nitrile, the solvents used to dissolve it—typically Dichloromethane (DCM) or Dimethylformamide (DMF) —do.
-
DCM: Penetrates standard nitrile in <2 minutes. If the solution splashes, the outer glove sacrifices itself, allowing you to doff it before the chemical reaches the skin.
-
DMF: Permeates nitrile slowly but carries the dissolved Boc-amino acid through the skin barrier effectively (carrier effect).
B. Respiratory & Eye Protection
-
Primary Barrier: Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Secondary Barrier (PPE):
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are inadequate because airborne dust can bypass the side shields.
-
Lungs: If weighing outside a hood (not recommended), use an N95 particulate respirator at minimum. For large scale (>10g), use a P100 HEPA filter.
-
C. Body Protection
-
Lab Coat: 100% Cotton or Nomex (Fire resistant). Avoid synthetic blends which can melt if a fire occurs during coupling reactions involving flammable solvents.
-
Sleeves: Tyvek wrist guards are recommended to bridge the gap between glove and coat cuff.
Operational Workflow: Step-by-Step
This workflow minimizes static discharge and contamination.
Figure 1: Operational logic flow ensuring safety controls adapt to the changing physical state of the chemical.
Phase 1: Preparation & Weighing
-
Equilibrate: Allow the bottle to reach room temperature before opening. Opening a cold bottle (stored at 2-8°C) causes condensation, hydrolyzing the Boc group.
-
Static Control: Use an ionizing fan or anti-static gun on the spatula and weighing boat. Boc-amino acids are "fluffy" and prone to flying.
-
Transfer: Weigh into a deep vessel (scintillation vial) rather than flat paper to prevent spill.
Phase 2: Solubilization & Reaction
-
Solvent Addition: Add solvent slowly down the side of the vial to avoid lofting dust.
-
Glove Check: Immediately after adding solvent (e.g., DCM), check outer gloves for degradation (puckering/swelling). Replace if splashed.[1][2][3]
Phase 3: Decontamination
-
Wipe Down: Use a wet paper towel (water/ethanol) to wipe the balance area. Dry dusting spreads the hazard; wet wiping captures it.
-
Doffing: Remove outer gloves inside the fume hood.
Disposal & Emergency Procedures
| Waste Stream | Classification | Protocol |
| Solid Waste | Hazardous Chemical | Collect in a dedicated solid waste container labeled "Boc-Amino Acid Derivatives." Do not use regular trash. |
| Liquid Waste | Halogenated / Non-Halogenated | If dissolved in DCM -> Halogenated Waste . If dissolved in DMF/MeOH -> Non-Halogenated Waste . |
| Spill Cleanup | Particulate | Cover with wet paper towels to prevent dust. Scoop into a bag. Wipe area with soap and water.[4][5] |
Emergency Response:
-
Eye Contact: Flush immediately for 15 minutes.[4] The benzyloxymethyl side chain adds lipophilicity, making it harder to flush than simple salts.
-
Skin Contact: Wash with soap and water.[4][5] Do not use alcohol to wash skin, as it may increase permeability.
References
-
MedChemExpress. (2025).[4][5] (R)-3-(Benzylthio)-2-((tert-butoxycarbonyl)amino)propanoic acid Safety Data Sheet. Retrieved from
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment Standard 1910.132. United States Department of Labor. Retrieved from [6]
-
Yale University. (n.d.). Nitrile Glove Chemical Resistance Guide. Yale Environmental Health & Safety. Retrieved from
-
University of Pennsylvania. (2019). Nitrile Glove Chemical-Compatibility Reference. UPenn EHRS. Retrieved from
-
Fisher Scientific. (2023).[4] Safety Data Sheet: 3-Aminomethylbenzoic acid methyl ester hydrochloride (Analogous Hazard Data). Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
